4-(Methylthio)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVGEEHGKIFQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343620 | |
| Record name | 4-(Methylthio)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21382-98-9 | |
| Record name | 4-(Methylthio)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylthio)benzonitrile
References
- 1. This compound | 21382-98-9 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. capotchem.com [capotchem.com]
- 4. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. 4-(甲硫基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 4-(Methylthio)benzonitrile: Properties, Synthesis, and Applications
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(Methylthio)benzonitrile. This compound, featuring a benzonitrile scaffold substituted with a methylthio group, serves as a versatile building block in organic synthesis and holds significant potential in the development of novel pharmaceuticals and functional materials. This document delves into its spectral characteristics, reactivity, and provides detailed experimental protocols for its synthesis and key transformations, offering valuable insights for professionals in the chemical and pharmaceutical sciences.
Introduction
This compound, also known as 4-cyanothioanisole, is an aromatic organic compound that has garnered interest within the scientific community due to its unique combination of functional groups. The presence of a nitrile group, a potent electron-withdrawing group and a versatile synthetic handle, coupled with a nucleophilic methylthio moiety, imparts a distinct reactivity profile to the molecule.[1] Benzonitrile derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The nitrile group can be readily transformed into amines, amides, and carboxylic acids, while the methylthio group can be oxidized to the corresponding sulfoxide and sulfone, further expanding its synthetic utility.[2] This guide aims to provide a detailed exploration of the core chemical and physical attributes of this compound, empowering researchers to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section outlines the key physical and identifying characteristics of this compound.
Identification and General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 4-Cyanothioanisole, p-Methylthiobenzonitrile | [3] |
| CAS Number | 21382-98-9 | |
| Molecular Formula | C₈H₇NS | |
| Molecular Weight | 149.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 61-63 °C | |
| Boiling Point | 272 °C | [3] |
| Solubility | Insoluble in water. | [3] |
Spectral Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (SCH₃) in the upfield region. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon, signals for the aromatic carbons, and a characteristic signal for the nitrile carbon. The carbon attached to the nitrile group will be significantly deshielded.
The IR spectrum of this compound is characterized by the presence of key functional group vibrations. A strong, sharp absorption band is expected around 2200-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.[5] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region. The C-S stretching vibration is typically weak and falls in the 800-600 cm⁻¹ range.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methyl group or the entire methylthio group, as well as fragmentation of the aromatic ring.
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
From 4-Halobenzonitriles
A common and efficient method involves the nucleophilic aromatic substitution of a 4-halobenzonitrile, such as 4-chlorobenzonitrile or 4-fluorobenzonitrile, with a methylthiolate source.[6]
This protocol describes a phase-transfer catalyzed reaction, which is suitable for industrial production due to its efficiency and milder conditions compared to high-temperature reactions in polar aprotic solvents.[6]
Materials:
-
4-Chlorobenzonitrile
-
20% Sodium methyl mercaptide solution
-
Tetrabutylammonium bromide (Phase-transfer catalyst)
-
Toluene (or another suitable azeotroping solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, mix 4-chlorobenzonitrile, 20% sodium methyl mercaptide solution, and a catalytic amount of tetrabutylammonium bromide.[6]
-
Stir the mixture at 70-80 °C for 3-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture and perform a liquid-liquid extraction. The aqueous layer is separated, and the organic (oil) layer is retained.[6]
-
To the oil layer, add a solvent such as toluene and heat to reflux for azeotropic dehydration to remove any residual water.[6]
-
After dehydration, the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide facilitates the transfer of the methyl mercaptide anion from the aqueous phase to the organic phase where the 4-chlorobenzonitrile is dissolved, thereby accelerating the reaction rate.
-
Azeotropic Dehydration: The removal of water is crucial as its presence can lead to the hydrolysis of the nitrile group to an amide as an undesired side product, especially under the basic reaction conditions.[6]
Caption: Synthetic workflow for this compound from a 4-halobenzonitrile.
From 4-(Methylthio)benzaldehyde
Another viable synthetic route is the conversion of 4-(methylthio)benzaldehyde to the corresponding nitrile. This can be achieved through a Schmidt reaction using azidotrimethylsilane.[7]
This method provides a high-yielding conversion of an aldehyde to a nitrile under mild conditions.[7]
Materials:
-
4-(Methylthio)benzaldehyde
-
Azidotrimethylsilane (TMSN₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)/Acetonitrile (ACN) mixture (1:1)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes
Procedure:
-
In a suitable reaction vessel, dissolve 4-(methylthio)benzaldehyde (1.0 equivalent) in a 1:1 mixture of HFIP and ACN.[7]
-
Add azidotrimethylsilane (2.0 equivalents) to the solution.[7]
-
Add trifluoromethanesulfonic acid (0.40 equivalents) dropwise to the stirred reaction mixture at room temperature.[7]
-
Continue stirring at room temperature for 30 minutes. Monitor the reaction by TLC.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless solid.[7]
Causality of Experimental Choices:
-
HFIP as Solvent: Hexafluoro-2-propanol is a strong hydrogen-bond-donating solvent that activates the aldehyde towards nucleophilic attack and facilitates the Schmidt reaction, allowing for a lower catalyst loading.[7]
-
TMSN₃: Azidotrimethylsilane serves as a safer and more convenient source of the azide nucleophile compared to other azide reagents.
Chemical Reactivity and Transformations
The dual functionality of this compound provides a platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Reactions of the Methylthio Group
The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives are often key intermediates in the synthesis of biologically active molecules.[2]
Caption: Oxidation pathway of the methylthio group.
Materials:
-
This compound
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
3N Sodium hydroxide solution
-
Magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a slurry of m-CPBA in dichloromethane.
-
Add the m-CPBA slurry dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for an additional hour at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture with a 3N sodium hydroxide solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(methylsulfinyl)benzonitrile.
Causality of Experimental Choices:
-
Low Temperature: The reaction is performed at -78 °C to selectively oxidize the sulfide to the sulfoxide and prevent over-oxidation to the sulfone.
-
m-CPBA: m-Chloroperbenzoic acid is a common and effective oxidizing agent for the conversion of sulfides to sulfoxides.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Strong nucleophiles such as Grignard reagents or organolithium compounds can add to the nitrile to form imine anions, which can then be hydrolyzed to ketones. Weaker nucleophiles, such as water or alcohols, require acid catalysis to activate the nitrile group for addition.
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[8] This transformation proceeds through an intermediate amide. This reaction is a fundamental tool for converting an aryl nitrile into the corresponding benzoic acid derivative.
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The methylthio group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The outcome of such reactions will depend on the specific electrophile and reaction conditions, with the activating effect of the methylthio group generally dominating.[9][10]
Applications in Drug Development and Materials Science
Benzonitrile derivatives are a cornerstone in the development of new therapeutic agents and advanced materials.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1]
While specific applications of this compound in marketed drugs are not extensively documented in the public domain, its structural motifs are present in various bioactive compounds. The oxidized derivative, 4-(methylsulfonyl)benzonitrile, is a known precursor in the synthesis of COX-2 inhibitors.[2] The versatility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.
In materials science, the rigid structure and polar nitrile group of benzonitrile derivatives make them suitable for applications in liquid crystals, polymers, and optoelectronic materials.[1]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical compound with a rich reactivity profile. Its unique combination of a reactive nitrile group and a modifiable methylthio group makes it an important building block in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, established synthetic protocols, and key chemical transformations. The insights provided herein are intended to support researchers and scientists in leveraging the full potential of this compound in their pursuit of novel molecules with applications in medicine and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. CN114044747A - Synthetic method of o-methylthiobenzonitrile - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Part 1: Foundational Understanding of 4-(Methylthio)benzonitrile
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Methylthio)benzonitrile
This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of crystallographic techniques and the interpretation of structural data. We will move from the foundational aspects of the molecule to the intricacies of single-crystal growth, X-ray diffraction analysis, and the detailed interpretation of its three-dimensional architecture.
This compound (C₈H₇NS) is an aromatic compound featuring a nitrile (-C≡N) and a methylthio (-SCH₃) group attached to a benzene ring in a para configuration.[1][2] Understanding the electronic properties of these functional groups is paramount, as they dictate the intermolecular forces that govern the crystal packing. The nitrile group is a strong electron-withdrawing group with a significant dipole moment, while the sulfur atom in the methylthio group possesses lone pairs of electrons and can act as a soft Lewis base, making it a key player in various non-covalent interactions.[3][4]
The precise arrangement of molecules in the solid state can influence critical material properties such as solubility, stability, and bioavailability, making its crystallographic analysis essential, particularly in the context of pharmaceutical development where benzonitrile derivatives are of significant interest.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS | [2] |
| Molecular Weight | 149.21 g/mol | [2] |
| Melting Point | 61-63 °C | [2][6] |
| Boiling Point | 272 °C | [2][6] |
| Appearance | Solid | [2] |
| Water Solubility | Insoluble | [6][7] |
Part 2: From Synthesis to Single Crystal: An Experimental Blueprint
The journey to structural elucidation begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the most critical factor for a successful X-ray diffraction experiment.[8] An ideal crystal should be a single, defect-free entity, typically between 0.1 and 0.3 mm in its largest dimension.[9]
Experimental Protocol 1: Synthesis of this compound
A common route to synthesize aryl nitriles is through the Sandmeyer reaction or by nucleophilic substitution on a suitable precursor. For this guide, we will outline a conceptual synthesis starting from 4-methylthiobenzyl alcohol. The causality here is the conversion of a primary alcohol to a leaving group, followed by cyanide substitution.
Step-by-Step Synthesis:
-
Chlorination of 4-(methylthio)benzyl alcohol: Dissolve 4-(methylthio)benzyl alcohol in a water-immiscible solvent like toluene.[10]
-
Add concentrated hydrochloric acid and stir the mixture at room temperature (20-25°C) for 2-4 hours until the starting material is consumed (monitored by Thin Layer Chromatography).[10]
-
Separate the organic phase, neutralize it with a weak base (e.g., NaHCO₃ solution), and evaporate the solvent to yield 4-(methylthio)benzyl chloride.[10]
-
Cyanidation: Dissolve the resulting 4-(methylthio)benzyl chloride in a suitable solvent system (e.g., toluene and water).
-
Add an alkali metal cyanide, such as sodium cyanide (NaCN), along with a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) to facilitate the reaction between the organic-soluble chloride and the water-soluble cyanide.[10]
-
Stir the reaction vigorously for several hours. Upon completion, separate the organic layer, wash with water, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Experimental Protocol 2: Single Crystal Growth
The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered lattice. The choice of solvent and the method of supersaturation are critical experimental variables.
Step-by-Step Crystallization:
-
Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.
-
Slow Evaporation Method:
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap containing small perforations (or use parafilm with pinholes). This allows the solvent to evaporate slowly over several days to weeks.
-
Causality: The slow removal of the solvent gradually increases the concentration, leading to a state of supersaturation that promotes the formation of a few large, well-ordered crystals rather than many small ones.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., ethanol).
-
Place the solution in an insulated container (like a Dewar flask) to allow it to cool to room temperature very slowly over 24-48 hours.
-
Causality: The gradual decrease in temperature reduces the solubility of the compound, inducing crystallization. The slow rate is crucial to allow molecules sufficient time to arrange themselves into a thermodynamically stable crystal lattice.
-
Caption: Workflow from synthesis to single crystal growth.
Part 3: Elucidating the Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8] The method relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a periodic lattice.[11] By measuring the angles and intensities of the diffracted beams, one can reconstruct a 3D map of the electron density within the crystal.[8][12]
Experimental Protocol 3: SC-XRD Data Collection, Solution, and Refinement
This protocol is a self-validating system; the quality of the data at each step informs the next, and the final refined structure is cross-validated against the experimental data.
-
Crystal Mounting and Screening:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[9]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[13]
-
A preliminary screening is performed to assess crystal quality and determine the unit cell parameters and Bravais lattice.[14]
-
-
Data Collection:
-
The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction images are collected using a detector (e.g., CCD or pixel array detector).[12][13]
-
A complete dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[11]
-
-
Data Reduction:
-
Structure Solution (Solving the Phase Problem):
-
The diffraction experiment measures intensities, but the phase information for each reflection is lost.[9] This is the central "phase problem" in crystallography.
-
For small molecules like this compound, direct methods are typically employed. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[13][16]
-
These initial phases are used to calculate a preliminary electron density map.
-
-
Structure Refinement:
-
An atomic model is built into the electron density map.
-
The model (containing atomic positions, occupancies, and displacement parameters) is refined against the experimental data using a least-squares minimization process.[13][15] The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).
-
The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.
-
Caption: The single-crystal X-ray diffraction workflow.
Part 4: Analysis of the this compound Crystal Structure
Disclaimer: As no public crystal structure data for this compound is available at the time of writing, the following section will use representative data and principles derived from similar structures to illustrate the analysis process.
A full analysis involves examining both the intramolecular geometry (bond lengths, angles) and, more critically, the intermolecular interactions that define the crystal packing.
Table 2: Illustrative Crystallographic Data
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | One of the seven crystal systems.[13] |
| Space Group | P2₁/c | Describes the symmetry elements of the crystal.[13] |
| a (Å) | 8.5 | Unit cell dimensions. |
| b (Å) | 12.1 | |
| c (Å) | 7.8 | |
| β (°) | 95.5 | Unit cell angle. |
| V (ų) | 800.2 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1 | 0.045 | A measure of the agreement between the model and data. |
Intramolecular Geometry
The first step is to confirm that the refined molecular structure is chemically sensible. Bond lengths and angles should be compared to established values for similar chemical fragments. For instance, the C-S bond of the methylthio group and the C≡N bond of the nitrile group would be expected to have lengths of approximately 1.78 Å and 1.15 Å, respectively.
Intermolecular Interactions and Crystal Packing
The true insight from a crystal structure comes from understanding how the molecules pack together. The packing is a delicate balance of attractive and repulsive forces. For this compound, several key interactions are expected to play a dominant role.
-
π-π Stacking: The aromatic rings are electron-rich and can interact favorably with each other. A computational study on benzonitrile dimers found that an anti-parallel, face-to-face arrangement is highly stable.[17] In the crystal lattice, we would look for pairs of molecules with their benzene rings stacked, likely in a slipped-parallel or anti-parallel fashion to minimize electrostatic repulsion, with inter-planar distances around 3.4-3.8 Å.[17]
-
Sulfur-Mediated Interactions: Sulfur is a highly versatile element in crystal engineering.[3]
-
C-H···S Hydrogen Bonds: The sulfur atom can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules.
-
Chalcogen Bonding (S···N): The sulfur atom can have a region of positive electrostatic potential (a σ-hole) opposite the C-S bonds, allowing it to act as a Lewis acid and interact with the nitrogen lone pair of a nearby nitrile group.[3][18] This directional interaction can be a powerful tool for controlling crystal architecture.
-
-
Nitrile Group Interactions: The highly polar nitrile group is a key contributor.
-
Dipole-Dipole Interactions: The strong dipole of the nitrile group will tend to align in an anti-parallel fashion to stabilize the crystal lattice.[4]
-
C-H···N Hydrogen Bonds: The nitrogen atom is a good hydrogen bond acceptor and can form weak hydrogen bonds with aromatic or methyl C-H groups on adjacent molecules.[5]
-
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
The crystal structure analysis of this compound provides a molecular-level blueprint of its solid-state architecture. Through a systematic process of synthesis, high-quality crystal growth, and single-crystal X-ray diffraction, we can determine not only the precise atomic coordinates but also the subtle non-covalent interactions that govern its packing. This detailed structural knowledge is indispensable for rational drug design, materials science, and fundamental chemical research, enabling scientists to correlate the molecular structure with macroscopic properties and to engineer new materials with desired functionalities.
References
- 1. This compound | C8H7NS | CID 590960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 21382-98-9 [sigmaaldrich.com]
- 3. The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 21382-98-9 [chemicalbook.com]
- 7. This compound CAS#: 21382-98-9 [m.chemicalbook.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. fiveable.me [fiveable.me]
- 14. crystallography.fr [crystallography.fr]
- 15. web.mit.edu [web.mit.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives: A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives | Dhaka University Journal of Science [banglajol.info]
- 18. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Spectroscopic Data of 4-(Methylthio)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 4-(Methylthio)benzonitrile, a key chemical intermediate in various synthetic applications. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for compound identification, purity assessment, and structural elucidation.
Introduction to this compound
This compound, with the chemical formula C₈H₇NS, is a solid compound with a melting point of 61-63 °C and a boiling point of 272 °C.[1][2] Its molecular structure, featuring a p-substituted benzene ring with a nitrile (-CN) and a methylthio (-SCH₃) group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers utilizing this compound in complex synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region.
-
Aromatic Region: Due to the para-substitution on the benzene ring, the four aromatic protons are chemically non-equivalent, giving rise to a characteristic AA'BB' spin system. This typically manifests as two doublets. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating methylthio group.
-
Aliphatic Region: The three protons of the methyl group (-SCH₃) are equivalent and will appear as a singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each of the unique carbon atoms in the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm |
| -SCH₃ | 14.5 |
| C4 (C-SCH₃) | 145.7 |
| C2/C6 | 126.1 |
| C3/C5 | 132.5 |
| C1 (C-CN) | 110.1 |
| -CN | 119.0 |
Data obtained from a study by O'Brien et al. and may vary slightly depending on the solvent and experimental conditions.
Interpretation:
-
The methyl carbon (-SCH₃) appears at the most upfield position due to its aliphatic nature.
-
The carbon attached to the sulfur (C4) is significantly deshielded due to the electronegativity of the sulfur atom and its position on the aromatic ring.
-
The aromatic carbons C2/C6 and C3/C5 appear as two distinct signals in the aromatic region.
-
The carbon attached to the nitrile group (C1) and the nitrile carbon itself (-CN) are also clearly distinguishable.
Experimental Protocol: Acquiring NMR Spectra of a Solid Sample
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound.
Materials:
-
This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and cap
-
Vortex mixer
-
Pipette
Procedure:
-
Sample Preparation: Accurately weigh the desired amount of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a clean, dry NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. The acquisition time for ¹H NMR is typically a few minutes, while ¹³C NMR may require a longer acquisition time (e.g., 30-60 minutes) to achieve a good signal-to-noise ratio.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its nitrile, aromatic, and methylthio moieties.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |
| Nitrile (-C≡N) | C≡N stretch | 2240 - 2220 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| C=C stretch | 1600 - 1450 | |
| Methylthio (-SCH₃) | C-H stretch (aliphatic) | 2960 - 2850 |
| C-S stretch | ~700 - 600 |
Interpretation:
-
A sharp, intense peak is expected in the region of 2240-2220 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber.
-
Absorptions in the 3100-3000 cm⁻¹ region are characteristic of aromatic C-H stretching.
-
Multiple bands in the 1600-1450 cm⁻¹ range correspond to the C=C stretching vibrations within the benzene ring.
-
The aliphatic C-H stretching of the methyl group will appear in the 2960-2850 cm⁻¹ region.
-
The C-S stretching vibration is expected to be in the fingerprint region, typically around 700-600 cm⁻¹.
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample (Thin Film Method)
Objective: To obtain a high-quality IR spectrum of solid this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., acetone or methylene chloride)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a few drops of a volatile solvent.
-
Film Deposition: Apply a drop of the solution onto the surface of a clean salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. For this compound, with a molecular weight of 149.21 g/mol , the mass spectrum is expected to show a molecular ion peak at m/z 149.[4]
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion ([M]⁺˙) can undergo fragmentation. Common fragmentation pathways for aromatic nitriles and thioethers include:
-
Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 134.
-
Loss of the entire methylthio group (-SCH₃): This would lead to a fragment at m/z 102.
-
Loss of hydrogen cyanide (-HCN): This is a common fragmentation for benzonitriles, which would produce a fragment at m/z 122.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound.
Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺˙).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic data of this compound provides a detailed and unique molecular signature. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and structural confirmation. This technical guide serves as a foundational reference for researchers, providing the necessary data and protocols to confidently work with this important chemical compound.
References
A Researcher's Guide to Quantum Chemical Calculations of 4-(Methylthio)benzonitrile: From Molecular Properties to Reactivity Insights
Introduction
The Significance of 4-(Methylthio)benzonitrile in Chemical Research and Drug Discovery
This compound is a bifunctional aromatic compound featuring a nitrile (-CN) group and a methylthio (-SCH3) group at the para positions of a benzene ring.[1][2] This unique substitution pattern imparts a balance of electronic properties that make it a valuable building block in organic synthesis and medicinal chemistry. Benzonitrile derivatives, in general, are integral to the creation of a wide range of pharmaceuticals and functional materials.[3] The nitrile group can serve as a bioisostere for ketones or participate in crucial polar interactions, while the aromatic core can be tailored to optimize interactions with biological targets.[4] The presence of the methylthio group further modulates the electronic landscape of the molecule, influencing its reactivity and potential applications, which may include roles in the development of novel antitumor agents.[5]
The Role of Quantum Chemical Calculations in Understanding Molecular Behavior
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of molecules at the electronic level.[6] For a molecule like this compound, these computational methods allow researchers to elucidate a wide range of properties before undertaking extensive experimental work. This includes predicting its three-dimensional structure, vibrational frequencies (infrared spectra), electronic properties such as the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and sites of chemical reactivity.[7][8] By simulating these characteristics, scientists can gain deep insights into the molecule's stability, potential reaction pathways, and spectroscopic signatures, thereby accelerating the design and development of new materials and drugs.[3]
Objectives and Scope of this Guide
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to explore the molecule's properties. The guide will cover:
-
Theoretical Foundations: An overview of Density Functional Theory (DFT) and the rationale behind selecting appropriate functionals and basis sets.
-
Computational Workflow: A step-by-step guide to performing geometry optimization, frequency analysis, and property calculations.
-
Data Analysis and Interpretation: Guidance on how to interpret the computational outputs to understand the molecule's structure, electronics, and reactivity.
-
Practical Protocol: A detailed, hands-on protocol for setting up and running a typical calculation using the Gaussian software package.
By following this guide, readers will be equipped to conduct their own high-quality computational studies on this compound and similar molecular systems.
Theoretical Foundations
Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of a system can be determined from its electron density. This simplification significantly reduces computational cost without a substantial loss of accuracy, making it a popular choice for studying medium to large-sized molecules.
The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. The practical application of DFT is realized through the Kohn-Sham equations, which replace the intractable many-electron problem with a more manageable set of equations for non-interacting electrons moving in an effective potential.
Choosing the Right Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex exchange and correlation interactions between electrons. For organic molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often provide a good balance of accuracy and efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for a broad range of applications.[9][10]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to higher accuracy but also increased computational time. The Pople-style basis set, 6-311+G(d,p) , is a robust choice for this type of molecule.[11] The components of this basis set are:
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron.
-
+: Indicates the addition of diffuse functions, which are important for describing weakly bound electrons and anions.
-
(d,p): Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding.
-
Simulating Solvent Effects: The Polarizable Continuum Model (PCM)
Chemical reactions and measurements are often performed in a solvent. The solvent can significantly influence the properties of a molecule through electrostatic and non-electrostatic interactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous, polarizable dielectric medium.[12][13][14] This approach avoids the high computational cost of explicitly modeling individual solvent molecules. In a PCM calculation, the solute molecule is placed in a cavity within the dielectric continuum, and the mutual polarization between the solute and the solvent is calculated self-consistently.[15][16] This allows for a more realistic prediction of molecular properties in solution.
Computational Methodology: A Step-by-Step Workflow
A typical quantum chemical investigation of this compound involves a sequential workflow. This process ensures that the calculated properties are derived from a stable, realistic molecular structure.
Caption: General workflow for quantum chemical calculations.
Pre-computation: Building the Initial Molecular Structure
The first step is to generate an initial 3D structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. While a precise initial structure is not essential, a reasonable starting geometry will help the optimization algorithm converge more quickly.
Step 1: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[17][18] This is the most stable, or equilibrium, structure of the molecule. The calculation iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point is reached.[19]
-
Rationale: Starting with an optimized geometry is crucial because all other calculated properties are dependent on the molecular structure. Performing calculations on a non-optimized structure can lead to inaccurate and physically meaningless results.
Step 2: Verification with Frequency Calculation
After optimization, a frequency calculation must be performed on the optimized geometry.[20] This calculation serves two main purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state) rather than a stable minimum.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This can be compared with experimental data for validation.
Step 3: Calculation of Molecular Properties
Once a true minimum energy structure is confirmed, a variety of molecular properties can be calculated.
-
Electronic Properties:
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[21]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
-
Spectroscopic Properties:
-
NMR Spectroscopy: The chemical shifts of atoms like ¹³C and ¹H can be calculated and compared to experimental NMR spectra to aid in structure elucidation.[8]
-
-
Chemical Reactivity:
Analysis and Interpretation of Results
Understanding the Optimized Geometry
The output of the geometry optimization provides the final coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined. These structural parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar molecules in the literature. For this compound, key parameters to analyze would be the C-S and S-CH₃ bond lengths and the planarity of the benzene ring.
Interpreting the Electronic Structure
| Property | Description | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Related to ionization potential. | Indicates the energy required to remove an electron. The methylthio group is electron-donating and will likely raise the HOMO energy compared to unsubstituted benzonitrile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Related to electron affinity. | Indicates the energy released when an electron is added. The nitrile group is electron-withdrawing and will lower the LUMO energy. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
| MEP Map | A color-coded map of the electrostatic potential on the molecule's surface. | Red regions (negative potential) indicate electron-rich areas (e.g., around the nitrogen of the nitrile group), which are susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-poor areas, susceptible to nucleophilic attack. |
Predicting Reactivity with Fukui Functions
Fukui functions provide a more quantitative prediction of reactivity sites. The calculation involves finding the electron densities of the neutral molecule (N), the cation (N-1), and the anion (N+1).
-
For Nucleophilic Attack (Attack by an electron-rich species): The reactive site is where f⁺(r) = ρ(N+1) - ρ(N) is largest. This indicates the atom most capable of accepting an electron.
-
For Electrophilic Attack (Attack by an electron-poor species): The reactive site is where f⁻(r) = ρ(N) - ρ(N-1) is largest. This indicates the atom most willing to donate an electron.
For this compound, one would expect the nitrogen atom of the nitrile group and the sulfur atom to be key sites of interaction.
Detailed Protocol: Geometry Optimization and Frequency Calculation using Gaussian
This section provides a step-by-step protocol for performing a geometry optimization and frequency calculation on this compound using the Gaussian software package.
Software Requirements
-
Gaussian 09 or 16: A quantum chemistry software package.
-
GaussView 6: A molecular visualization program for building molecules and analyzing results.
Step-by-Step Input File Preparation
-
Build the Molecule:
-
Open GaussView.
-
Use the builder tools to construct the this compound molecule.
-
Perform a preliminary structure clean-up using Edit > Clean.
-
-
Set Up the Calculation:
-
Go to Calculate > Gaussian Calculation Setup.
-
In the Job Type tab, select Opt+Freq from the dropdown menu. This tells Gaussian to perform a geometry optimization followed by a frequency calculation.[27]
-
In the Method tab:
-
Method: Ground State, DFT, Default Spin, Restricted.
-
Functional: B3LYP.
-
Basis Set: 6-311+G(d,p).
-
-
In the Solvation tab:
-
Select Default and choose a solvent (e.g., Water or DMSO) if you wish to model the molecule in solution. Otherwise, leave it as the default Gas Phase.
-
-
Click Submit . You will be prompted to save the input file (e.g., 4-mtb-opt-freq.gjf). Save it.
-
Gaussian will then ask you to save the output file (e.g., 4-mtb-opt-freq.log). Save it, and the calculation will begin.
-
Example Gaussian Input File (.gjf)
(Note: The coordinates above are illustrative and will be replaced by the ones generated by GaussView.)
Post-processing and Data Extraction
-
Check for Convergence: Open the .log file in a text editor and search for "Normal termination of Gaussian". This confirms the calculation completed successfully.
-
Verify the Minimum: Search for "Frequencies --". Ensure that none of the frequencies are negative (sometimes written as f/i).
-
Analyze Results in GaussView:
-
Open the .log or .chk file in GaussView.
-
The optimized structure will be displayed. Use the inquiry tools to measure bond lengths and angles.
-
Go to Results > Vibrations to view the calculated IR spectrum and animate the vibrational modes.
-
Go to Results > Summary to see a summary of energies, dipole moment, and other properties.
-
To view molecular orbitals, go to Results > Surfaces/Contours, click Cube Actions > New Cube, select Molecular Orbital, and choose HOMO or LUMO. Then, under Surface Actions > New Surface, you can visualize the orbital.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical principles and practical steps for conducting quantum chemical calculations on this compound. By employing DFT with appropriate functionals and basis sets, researchers can gain valuable insights into the molecule's structural, electronic, and reactive properties. The detailed protocol offers a clear path for executing these calculations and analyzing the results.
Future computational studies could expand on this foundation by:
-
Exploring Reaction Mechanisms: Investigating the transition states and reaction pathways for reactions involving this compound.[28][29]
-
Simulating Excited States: Using Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra and explore the molecule's photochemical properties.
-
Molecular Docking Studies: If a biological target is known, the optimized structure and calculated properties can be used as a starting point for molecular docking simulations to predict binding affinity and orientation.
By integrating these computational techniques, scientists can significantly enhance their understanding of this compound, paving the way for its rational application in drug discovery and materials science.
References
- 1. 4-(メチルチオ)ベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(甲硫基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 14. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]
- 15. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 16. worldscientific.com [worldscientific.com]
- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 18. youtube.com [youtube.com]
- 19. gaussian.com [gaussian.com]
- 20. m.youtube.com [m.youtube.com]
- 21. elib.bsu.by [elib.bsu.by]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fukui function - Wikipedia [en.wikipedia.org]
- 24. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 25. Schrödinger Customer Portal [my.schrodinger.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-(Methylthio)benzonitrile for Advanced Research
This guide serves as a comprehensive technical resource on 4-(Methylthio)benzonitrile, designed for professionals in research, chemical synthesis, and drug development. It moves beyond basic data to provide an in-depth understanding of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Core Introduction and Strategic Importance
This compound, also known as 4-cyanothioanisole, is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a methylthio (-SCH₃) group. This unique combination makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitrile group and the reactivity of the thioether moiety offer versatile handles for molecular elaboration.[1] In medicinal chemistry, the benzonitrile scaffold is a privileged structure, recognized for its ability to interact with biological targets and improve the pharmacokinetic profiles of drug candidates.[1][2][3] This guide will elucidate the technical details necessary to effectively utilize this compound in a research and development setting.
Compound Identification and Physicochemical Profile
Accurate identification is paramount for regulatory compliance and experimental reproducibility. The following tables summarize the key identifiers and physicochemical properties of this compound.
Table 1: Primary Identifiers
| Identifier | Value |
| CAS Number | 21382-98-9[4][5][6][7] |
| Molecular Formula | C₈H₇NS[4][6][7][8] |
| Molecular Weight | 149.21 g/mol [4][6] |
| IUPAC Name | This compound |
| Synonyms | 4-Cyanothioanisole, p-Methylthiobenzonitrile, 4-(Methylmercapto)benzonitrile[7] |
Table 2: Structural Identifiers
| Identifier Type | Value |
| SMILES | CSc1ccc(cc1)C#N[9] |
| InChI | 1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3[9] |
| InChIKey | RPVGEEHGKIFQFO-UHFFFAOYSA-N[9] |
| MDL Number | MFCD00010381[4][6] |
Table 3: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid[4] |
| Melting Point | 61-63 °C (lit.)[4][6][7] |
| Boiling Point | 272 °C (lit.)[4][5][6][7] |
| Solubility | Insoluble in water[4][5][7] |
| Density | ~1.144 g/cm³ (estimate)[4][5][6] |
| Flash Point | 119.2 °C[6] |
Synthesis, Reactivity, and Mechanistic Considerations
The strategic value of this compound lies in its accessible synthesis and predictable reactivity, providing pathways to more complex molecules.
Representative Synthesis Protocol
A common and efficient laboratory-scale synthesis involves the cyanation of a corresponding aryl halide. The following protocol is a representative example of a nucleophilic aromatic substitution (Sandmeyer-type) reaction.
Diagram: Synthesis Pathway of this compound
Caption: Diazotization of 4-(methylthio)aniline followed by Sandmeyer reaction.
Step-by-Step Methodology:
-
Diazotization: 4-(Methylthio)aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt intermediate is typically monitored by testing for the absence of nitrous acid with starch-iodide paper.
-
Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely, primarily to the corresponding phenol. The acidic environment is necessary to generate nitrous acid (HNO₂) in situ from NaNO₂.
-
-
Cyanation (Sandmeyer Reaction): In a separate flask, a solution or slurry of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared. The cold diazonium salt solution is then slowly added to this cyanide solution.
-
Causality: Copper(I) acts as a catalyst, facilitating the single-electron transfer mechanism that enables the substitution of the diazonium group with the cyanide nucleophile.
-
-
Work-up and Purification: The reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The mixture is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Key Reactivity
The two functional groups on the aromatic ring dictate the compound's reactivity profile.
-
Oxidation of the Thioether: The sulfur atom is susceptible to oxidation. For instance, treatment with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) can selectively oxidize the thioether to the corresponding sulfoxide, 4-(methylsulfinyl)benzonitrile, and further to the sulfone, 4-(methylsulfonyl)benzonitrile.[10] This transformation is crucial for modifying the electronic properties and steric bulk of the molecule.
-
Transformations of the Nitrile Group: The nitrile group is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (benzylamine derivative), or converted to a tetrazole ring, all of which are common functionalities in pharmacologically active molecules.[1]
Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is an enabling tool for innovation in multiple scientific domains.
Scaffolding for Medicinal Chemistry
The primary application lies in its role as a structural building block for the synthesis of high-value compounds.[1]
-
Precursor to 4-Cyanobenzenethiol: One of its most direct applications is in the preparation of 4-cyanobenzenethiol.[4][7][11] This is typically achieved through demethylation. 4-Cyanobenzenethiol is a key intermediate for synthesizing various pharmaceuticals and materials where a thiol attachment point on a benzonitrile core is required.
-
Role in Kinase Inhibitors: The benzonitrile motif is prevalent in a multitude of kinase inhibitors developed for oncology.[2] The nitrile group often acts as a hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase. The methylthio group can be used as a synthetic handle or oxidized to the sulfoxide/sulfone to modulate solubility and cell permeability.
-
Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, like a carbonyl group or a halogen atom, to fine-tune ligand-receptor interactions and improve metabolic stability.[3]
Diagram: Role as a Pharmaceutical Building Block
Caption: Synthetic pathways from this compound to key intermediates.
Probe for Materials Science and Spectroscopy
Beyond drug discovery, its defined structure makes it an excellent model compound for fundamental studies. Research has shown its utility in surface-enhanced Raman scattering (SERS) investigations.[4][7] When adsorbed onto metallic nanostructures (like silver), the vibrational modes of the molecule are significantly enhanced, providing detailed information about its orientation and interaction with the surface. The nitrile and thioether groups serve as distinct spectroscopic reporters.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with this compound.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[12] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[12] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[12] |
| Skin Irritation | H315 | Causes skin irritation[12] |
| Eye Irritation | H319 | Causes serious eye irritation[12] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[12] |
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that meet appropriate standards (e.g., ANSI Z87.1 or EN166).[13] For weighing or generating dust, a NIOSH-approved respirator (e.g., N95) is required.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its value to researchers in drug discovery and materials science is underscored by the versatile synthetic transformations it can undergo. A thorough understanding of its characteristics and strict adherence to safety protocols are essential for leveraging its full potential in advancing scientific innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 21382-98-9 [m.chemicalbook.com]
- 5. This compound CAS#: 21382-98-9 [m.chemicalbook.com]
- 6. 21382-98-9[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | C8H7NS | CID 590960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C8H7NS) [pubchemlite.lcsb.uni.lu]
- 10. prepchem.com [prepchem.com]
- 11. This compound 98 21382-98-9 [sigmaaldrich.com]
- 12. chemical-label.com [chemical-label.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Reactivity and stability of 4-(Methylthio)benzonitrile
An In-depth Technical Guide to the Reactivity and Stability of 4-(Methylthio)benzonitrile
Abstract
This compound is a bifunctional aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The molecule's unique electronic architecture, arising from the competing influences of a para-substituted, electron-withdrawing nitrile group (-CN) and an electron-donating methylthio group (-SCH₃), imparts a nuanced reactivity profile. This guide provides an in-depth analysis of the chemical reactivity and stability of this compound, offering field-proven insights into its handling, reaction pathways, and synthetic utility. We will explore its behavior in key organic transformations, including oxidation, reduction, and electrophilic aromatic substitution, supported by detailed experimental protocols and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 4-cyanothioanisole, is a solid at room temperature with a distinct chemical structure that dictates its utility.[1] The benzene ring is substituted at the 1- and 4-positions with a nitrile and a methylthio group, respectively. This substitution pattern is crucial for its reactivity, which will be discussed in subsequent sections.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21382-98-9 | [1][2] |
| Molecular Formula | C₈H₇NS | [3] |
| Molecular Weight | 149.21 g/mol | [1][2] |
| Melting Point | 61-63 °C (lit.) | [1][4][5] |
| Boiling Point | 272 °C (lit.) | [1][4][5] |
| Appearance | Solid | [1] |
| Solubility | Insoluble in water. | [5][6][7] |
| SMILES String | CSc1ccc(cc1)C#N | [1] |
| InChI Key | RPVGEEHGKIFQFO-UHFFFAOYSA-N | [1] |
Analysis of Chemical Reactivity
The reactivity of this compound is governed by the interplay of its two functional groups. The nitrile group is strongly electron-withdrawing via both induction and resonance, deactivating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the meta-position. Conversely, the methylthio group is a weak activator, donating electron density to the ring through resonance and directing electrophiles to the ortho and para positions. This dichotomy creates a rich chemical landscape for synthetic transformations.
Oxidation at the Sulfur Center
The thioether moiety is readily susceptible to oxidation, providing a synthetic handle to modulate the electronic properties of the molecule. The sulfur can be selectively oxidized to a sulfoxide and further to a sulfone, transforming the electron-donating -SCH₃ group into the strongly electron-withdrawing -SOCH₃ and -SO₂CH₃ groups.
Caption: Oxidation pathway of this compound.
This transformation is synthetically valuable. For instance, the resulting 4-(Methylsulfonyl)benzonitrile is a key precursor for various biologically active compounds.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine (benzylamine derivative), a critical functional group in many pharmaceutical agents. This transformation opens pathways to a wide range of further chemical modifications. The choice of reducing agent is critical to avoid side reactions, such as reduction of the aromatic ring or cleavage of the C-S bond.
Common methods for this reduction include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Chemical Reduction: Employing reagents such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).
A notable method involves photocatalytic reduction using a palladium-loaded titanium(IV) oxide photocatalyst, which can successfully reduce benzonitrile to benzylamine.[8] Frustrated Lewis pair-catalyzed hydroboration also provides an efficient route to primary amines from aromatic nitriles with high functional group tolerance.[9]
Electrophilic Aromatic Substitution (SEAr)
The directing effects of the two substituents are in opposition, making SEAr reactions complex. The methylthio group is an ortho, para-director, while the nitrile group is a meta-director.
Caption: Directing effects in electrophilic aromatic substitution.
Given that the para position is blocked, the -SCH₃ group directs incoming electrophiles to the ortho position (C2 and C6). The -CN group directs to the meta position (C3 and C5), which is the same position ortho to the -SCH₃ group. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the methylthio group. The overall reaction rate is generally slower than that of benzene due to the powerful deactivating effect of the nitrile group.[10] Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions.[10][11][12]
Hydrolysis of the Nitrile Group
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[13] This reaction converts this compound into 4-(methylthio)benzoic acid, another valuable synthetic intermediate. Basic hydrolysis typically proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the carboxylate and ammonia.[13]
Stability and Handling
This compound is a stable compound under standard laboratory conditions. However, its stability can be compromised under certain conditions.
Table 2: Stability Profile
| Condition | Stability Assessment | Comments |
| Thermal | Stable at ambient temperatures. Boiling point is 272 °C.[1][4][5] | Avoid excessive heat to prevent decomposition. |
| Acidic | Generally stable, but strong, hot acid can promote nitrile hydrolysis. | Monitor for formation of 4-(methylthio)benzoic acid. |
| Basic | Susceptible to nitrile hydrolysis, especially with heating. | The reaction can be controlled to produce the corresponding carboxylic acid. |
| Oxidizing Agents | Incompatible.[14] The methylthio group is readily oxidized. | Avoid contact with strong oxidizers like peroxides, permanganates, etc. |
| Reducing Agents | Stable to mild reducing agents, but strong agents will reduce the nitrile. | Reaction depends on the strength of the reducing agent and conditions. |
Handling and Safety: this compound is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[14][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator, should be worn when handling this chemical.[16] It should be used in a well-ventilated area or a chemical fume hood.[14][16] Store in a tightly closed container in a dry, well-ventilated place.
Applications in Drug Development and Organic Synthesis
Benzonitrile derivatives are crucial scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and ability to engage with biological targets.[17][18] The nitrile group often acts as a bioisostere for other functional groups or as a hydrogen bond acceptor, essential for ligand-receptor interactions.[18][19]
This compound is a valuable intermediate for several reasons:
-
Versatile Functional Groups: The nitrile can be converted to amines or carboxylic acids, and the thioether can be oxidized to sulfoxides or sulfones.[17][20]
-
Modulation of Properties: These transformations allow for fine-tuning of a molecule's steric and electronic properties, as well as its solubility and metabolic stability.
-
Synthetic Precursor: It is used in the preparation of other key intermediates, such as 4-cyanobenzenethiol and 4-(methylthio)benzylamine.[4][7]
The benzonitrile scaffold is found in drugs targeting a wide array of diseases, including cancer and viral infections.[17][18] For example, non-steroidal aromatase inhibitors for breast cancer treatment often feature a para-substituted benzonitrile structure where the nitrile group is essential for inhibition.[19]
Experimental Protocol: Oxidation to 4-(Methylsulfinyl)benzonitrile
This protocol describes a validated method for the selective oxidation of the thioether to a sulfoxide, a common and critical transformation.[20]
Caption: Workflow for the oxidation of this compound.
Objective: To synthesize 4-(Methylsulfinyl)benzonitrile from this compound.
Materials:
-
This compound (36 mmol)
-
m-Chloroperbenzoic acid (m-CPBA) (36 mmol)
-
Methylene chloride (CH₂Cl₂) (100 mL total)
-
3N Sodium hydroxide (NaOH) solution (50 mL)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, dry ice/acetone bath
Procedure:
-
Preparation: In a round-bottom flask, dissolve 36 mmol of this compound in 50 mL of methylene chloride. Stir the solution until the solid is fully dissolved.[20]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent over-oxidation to the sulfone.[20]
-
Reagent Addition: In a separate flask, prepare a slurry of 36 mmol of m-CPBA in 50 mL of methylene chloride. Add this slurry dropwise to the cooled solution of the starting material over a period of 30 minutes.[20]
-
Reaction: Stir the reaction mixture for an additional hour at -78 °C.[20]
-
Warming: After one hour, remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 3N NaOH solution to remove the m-chlorobenzoic acid byproduct.[20]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then concentrate it at reduced pressure to yield the crude 4-(Methylsulfinyl)benzonitrile.[20]
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of a more polar product spot (the sulfoxide). The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a synthetically versatile building block with a well-defined but nuanced reactivity profile. The ability to selectively transform both the nitrile and methylthio groups allows for the strategic construction of complex molecular architectures. A thorough understanding of its electronic properties, stability, and reaction kinetics is paramount for its effective utilization in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and efficiently incorporate this valuable intermediate into their synthetic programs.
References
- 1. 4-(メチルチオ)ベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 21382-98-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound | 21382-98-9 [m.chemicalbook.com]
- 6. This compound CAS#: 21382-98-9 [chemicalbook.com]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 14. broadpharm.com [broadpharm.com]
- 15. chemical-label.com [chemical-label.com]
- 16. fishersci.com [fishersci.com]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prepchem.com [prepchem.com]
Methodological & Application
The Versatile Role of 4-(Methylthio)benzonitrile in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 4-(Methylthio)benzonitrile, a versatile and highly valuable building block in organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's reactivity and showcases its application in key synthetic transformations. We will delve into detailed protocols for oxidation, demethylation, and its emerging role in cross-coupling and cycloaddition reactions, underscoring its utility in the construction of complex molecular architectures, including pharmaceutical intermediates.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-cyanothioanisole, is a bifunctional aromatic compound featuring a nitrile group and a methylthio ether. This unique combination of functional groups imparts a rich and tunable reactivity profile, making it a strategic precursor in a multitude of synthetic endeavors. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring, while the sulfur atom of the methylthio group can be readily oxidized or serve as a handle for carbon-carbon bond formation.[1] These characteristics have positioned this compound as a key intermediate in the synthesis of fine chemicals, agrochemicals, and, most notably, pharmaceutical agents.[2][3]
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| CAS Number | 21382-98-9 |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.21 g/mol |
| Appearance | Solid |
| Melting Point | 61-63 °C |
| Boiling Point | 272 °C |
| Solubility | Insoluble in water |
Key Synthetic Transformations and Protocols
The utility of this compound is best illustrated through its application in a variety of synthetic transformations. This section provides detailed protocols and the underlying mechanistic principles for its most significant reactions.
Oxidation: Accessing Sulfoxides and Sulfones
The sulfur atom in this compound is readily oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives are valuable intermediates in their own right, with the sulfonyl group being a key pharmacophore in many drug molecules, including COX-2 inhibitors.[5] The level of oxidation can be controlled by the choice of oxidant and reaction conditions.
This protocol outlines the selective oxidation of the thioether to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Principle: m-CPBA is a mild and selective oxidizing agent that can convert sulfides to sulfoxides without over-oxidation to the sulfone when used in stoichiometric amounts at low temperatures.
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Methylene chloride (CH₂Cl₂)
-
3N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure: [5]
-
Dissolve this compound (1.0 eq) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a slurry of m-CPBA (1.0 eq) in methylene chloride.
-
Add the m-CPBA slurry dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature remains at -78 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 3N sodium hydroxide solution to remove m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(Methylsulfinyl)benzonitrile.
-
-
Expected Outcome: The title compound is typically obtained in high yield as a solid.
For the synthesis of the corresponding sulfone, a stronger oxidizing agent or harsher reaction conditions are required.
-
Reaction Principle: Using an excess of a strong oxidizing agent, such as hydrogen peroxide in acetic acid or m-CPBA at elevated temperatures, ensures the complete oxidation of the thioether to the sulfone.
-
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add hydrogen peroxide (2.2 eq) dropwise. An exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product will precipitate out. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry to afford 4-(Methylsulfonyl)benzonitrile.
-
-
Expected Outcome: The sulfone is typically obtained in high yield as a white crystalline solid.
Figure 1: Oxidation pathways of this compound.
Demethylation: A Gateway to Thiophenols
The methylthio group can be cleaved to unveil a thiophenol, a highly valuable functional group for further synthetic manipulations, including the formation of disulfides or as a nucleophile in various coupling reactions.
This protocol is based on general methods for the demethylation of aryl methyl ethers using strong nucleophiles.
-
Reaction Principle: The demethylation of thioanisoles can be achieved via nucleophilic attack of a soft nucleophile on the methyl group, proceeding through an Sₙ2 mechanism. Thiolate anions are effective for this transformation.
-
Materials:
-
This compound
-
Sodium ethanethiolate (NaSEt) or another suitable thiolate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium ethanethiolate (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous layer with dilute hydrochloric acid to protonate the thiophenolate.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanobenzenethiol.
-
-
Expected Outcome: The product is a solid and should be handled with care due to the characteristic odor of thiophenols.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach to C-C Bond Formation
While the direct use of the methylthio group as a leaving group in traditional palladium-catalyzed cross-coupling reactions is challenging, the Liebeskind-Srogl coupling provides a powerful methodology for the cross-coupling of thioethers with boronic acids.[2][6] This reaction proceeds under neutral conditions and offers an orthogonal approach to conventional cross-coupling methods.
-
Reaction Principle: The Liebeskind-Srogl coupling utilizes a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate to facilitate the coupling of a thioether with a boronic acid. The copper(I) salt acts as a thiophilic promoter, activating the C-S bond for oxidative addition to the palladium center.
-
Proposed Reaction Scheme:
-
This compound + Arylboronic acid → 4-Arylbenzonitrile
-
-
Key Reagents:
-
Catalyst: Pd₂(dba)₃ or another Pd(0) source
-
Ligand: Tris(2-furyl)phosphine (TFP) or other suitable phosphine ligands
-
Promoter: Copper(I) thiophene-2-carboxylate (CuTC)
-
Solvent: Tetrahydrofuran (THF) or dioxane
-
-
Significance for Drug Discovery: This methodology allows for the modular construction of biaryl scaffolds, which are prevalent in many pharmaceutical agents. The ability to use a thioether as a coupling partner expands the range of accessible starting materials for library synthesis.
Figure 2: Conceptual workflow for a Liebeskind-Srogl cross-coupling.
Building Blocks for Heterocyclic Synthesis
This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds.
Recent literature has demonstrated the use of benzonitrile derivatives in cascade reactions to form complex heterocyclic structures like isoindolin-1-ones.[7] The nitrile group acts as an electrophilic site for intramolecular cyclization.
-
Reaction Principle: A base-promoted cascade reaction between an ortho-carbonyl-substituted benzonitrile and a suitable pronucleophile can lead to the formation of a tetrasubstituted isoindolin-1-one. While this compound itself is not ortho-carbonyl substituted, its derivatives can be elaborated to participate in such cyclizations.
-
Significance: Isoindolinone scaffolds are present in a number of biologically active natural products and pharmaceutical agents.[8][9]
The benzonitrile moiety can, in principle, participate in cycloaddition reactions. While direct participation of the nitrile group as a dipolarophile is less common, derivatives of benzonitrile are frequently used as precursors to 1,3-dipoles, such as nitrile oxides, for [3+2] cycloaddition reactions.[10][11]
-
Reaction Principle: Benzonitrile oxides, generated from the corresponding benzohydroximoyl halides, are versatile 1,3-dipoles that react with a wide range of dipolarophiles (alkenes, alkynes) to form five-membered heterocyclic rings (isoxazoles and isoxazolines).
-
Synthetic Potential: The methylthio group would be a stable substituent during the formation and subsequent cycloaddition of a this compound oxide, allowing for the synthesis of isoxazoles and isoxazolines bearing this functionality. These heterocycles are important motifs in medicinal chemistry.
Applications in Drug Discovery and Development
The synthetic transformations described above highlight the role of this compound as a versatile building block for the synthesis of complex molecules with potential biological activity. The ability to introduce the cyano, sulfoxide, sulfone, and thiophenol functionalities, as well as to participate in carbon-carbon bond-forming reactions, makes this compound a valuable starting material in drug discovery campaigns.
For instance, the synthesis of the non-steroidal aromatase inhibitor Anastrozole , used in the treatment of breast cancer, involves intermediates that are structurally analogous to derivatives of this compound.[3][12][13][14][15] The core structure of Anastrozole features a central benzene ring substituted with two cyanopropyl groups and a triazolylmethyl group. The synthetic strategies employed to construct such highly substituted aromatic rings often rely on the functional group interconversions and coupling reactions for which this compound is well-suited.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a multifaceted building block with significant potential in modern organic synthesis. Its utility is demonstrated in the straightforward preparation of sulfoxides, sulfones, and thiophenols, as well as its prospective role in advanced synthetic methodologies such as palladium-catalyzed cross-coupling and cycloaddition reactions. The accessibility of diverse functionalities from this single starting material makes it an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries, enabling the efficient construction of novel and complex molecular entities.
References
- 1. Isoindolinone synthesis [organic-chemistry.org]
- 2. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound 98 21382-98-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 7. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kinetics and mechanism of 1,3-cycloaddition of a substituted benzonitrile oxide to a series of arylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 14. vjs.ac.vn [vjs.ac.vn]
- 15. Anastrozole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-(Methylthio)benzonitrile as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
4-(Methylthio)benzonitrile is a pivotal building block in medicinal chemistry, primarily owing to its dual reactivity. The nitrile group offers a versatile handle for transformation into various nitrogen-containing heterocycles and other functional groups, while the methylthio moiety can be selectively oxidized to the corresponding sulfoxide or sulfone.[1][2][3] This controlled oxidation is of paramount importance as the methylsulfonyl group is a key pharmacophore in several blockbuster drugs, most notably in the class of selective cyclooxygenase-2 (COX-2) inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound as a precursor in pharmaceutical synthesis. It includes detailed experimental protocols for its oxidation and its utilization in the synthesis of key pharmaceutical intermediates, supported by mechanistic insights and quantitative data.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-cyanothioanisole, is a solid organic compound that serves as a strategically important starting material in the synthesis of complex pharmaceutical agents.[4] Its value lies in the orthogonal reactivity of its two primary functional groups: the cyano (-C≡N) group and the methylthio (-SCH₃) group.
-
The Nitrile Group: The benzonitrile moiety is a common feature in many pharmaceuticals.[5][6] The nitrile group is a bioisostere for various functional groups and can participate in a wide range of chemical transformations to form amines, amides, carboxylic acids, and various heterocyclic systems, which are prevalent in drug structures.[2][7]
-
The Methylthio Group: The sulfur atom in the methylthio group is readily oxidized to a methylsulfinyl (-SOCH₃) group (a sulfoxide) or a methylsulfonyl (-SO₂CH₃) group (a sulfone).[1][8] The methylsulfonyl group is a critical component of several selective COX-2 inhibitors, where it is responsible for the specific binding to the COX-2 enzyme.[1]
The ability to manipulate these two functional groups independently or in a concerted fashion makes this compound a highly valuable and versatile precursor in drug discovery and development.[3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21382-98-9 | |
| Molecular Formula | C₈H₇NS | [9] |
| Molecular Weight | 149.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 61-63 °C | [4][10] |
| Boiling Point | 272 °C | [4][10] |
| Solubility | Insoluble in water | [4][10] |
Core Application: Synthesis of COX-2 Inhibitor Precursors
The most prominent application of this compound is in the synthesis of selective COX-2 inhibitors, such as Etoricoxib. The key transformation in this process is the oxidation of the methylthio group to a methylsulfonyl group.
Oxidation of the Thioether: A Critical Step
The oxidation of the sulfide to a sulfone is a crucial step that imparts the desired pharmacological activity to the final drug molecule.[1] This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone.[11][12]
Caption: Oxidation pathway of this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Protocol 1: Synthesis of 4-(Methylsulfonyl)benzonitrile
This protocol details the oxidation of this compound to 4-(Methylsulfonyl)benzonitrile, a key intermediate for various pharmaceuticals.
Objective: To synthesize 4-(Methylsulfonyl)benzonitrile via the oxidation of this compound.
Materials and Reagents:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Distilled Water
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, Buchner funnel.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 2.5-3 equivalents) to the stirred solution. The addition should be done cautiously to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A white solid precipitate of 4-(Methylsulfonyl)benzonitrile will form.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain 4-(Methylsulfonyl)benzonitrile as a white crystalline solid.
Expected Yield: 85-95%.
Characterization: The final product should be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Caption: Experimental workflow for the synthesis of 4-(Methylsulfonyl)benzonitrile.
Protocol 2: Application in the Synthesis of an Etoricoxib Intermediate
Etoricoxib is a selective COX-2 inhibitor.[13] A key intermediate in its synthesis is 2-(4-(methylsulfonyl)phenyl)ethanone derivative. This compound can be converted to 2-(4-(methylthio)phenyl)acetonitrile, which is then oxidized and further elaborated to form the core structure of Etoricoxib.[14]
Objective: To outline the synthetic pathway from this compound to a key Etoricoxib intermediate.
Synthetic Scheme Overview:
Caption: Synthetic pathway to an Etoricoxib intermediate.
Step-by-Step Elaboration:
-
Reduction and Chlorination: this compound is first reduced to 4-(methylthio)benzyl alcohol, for instance using sodium borohydride in ethanol.[14] The resulting alcohol is then chlorinated, for example with hydrochloric acid, to yield 4-(methylthio)benzyl chloride.[14]
-
Cyanation: The 4-(methylthio)benzyl chloride is reacted with a cyanide source, such as sodium cyanide, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide, to produce 2-(4-(methylthio)phenyl)acetonitrile.[14]
-
Oxidation: The methylthio group of 2-(4-(methylthio)phenyl)acetonitrile is then oxidized to the methylsulfonyl group using a similar procedure as described in Protocol 1, yielding 2-(4-(methylsulfonyl)phenyl)acetonitrile.
-
Condensation: This key intermediate is then condensed with a suitable pyridine derivative to construct the central bipyridine core of Etoricoxib.[15][16]
Other Pharmaceutical Applications
Beyond COX-2 inhibitors, derivatives of this compound have shown potential in other therapeutic areas:
-
Androgen Receptor Antagonists: Certain 4-(alkylthio)- and 4-(arylthio)-benzonitrile derivatives have been investigated as androgen receptor antagonists for the topical treatment of conditions like acne, which is associated with sebum production.[17]
Conclusion
This compound is a highly valuable and versatile precursor in the pharmaceutical industry. Its utility is primarily demonstrated in the synthesis of selective COX-2 inhibitors, where the strategic oxidation of its methylthio group to a methylsulfonyl moiety is a critical step. The protocols and synthetic strategies outlined in this document provide a framework for researchers and drug development professionals to effectively utilize this compound in the synthesis of medicinally important molecules. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of novel therapeutic agents in various disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 21382-98-9 [chemicalbook.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H7NS | CID 590960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 14. CN104693113A - Synthesis method of etoricoxib - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-(Alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor antagonists for the topical suppression of sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 4-(Methylthio)benzonitrile
An Application Guide to 4-(Methylthio)benzonitrile in Agrochemical Synthesis
This compound (MTBN) is a strategically important building block in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its value stems from the presence of three distinct, synthetically versatile functional regions: the electron-withdrawing nitrile group, the oxidizable methylthio (thioether) moiety, and the aromatic phenyl ring, which can be subject to further substitution. This trifecta of reactivity allows chemists to use MTBN as a scaffold, selectively modifying each functional group to build a diverse array of intermediates essential for the development of modern pesticides, herbicides, and fungicides.[1][2]
This guide provides a detailed exploration of the synthesis of MTBN and its subsequent transformations into high-value intermediates for agrochemical research and development. We will delve into the causality behind synthetic choices, provide field-proven protocols, and illustrate key chemical pathways.
Synthesis of the Core Intermediate: this compound
The most common and reliable method for synthesizing this compound is the Sandmeyer reaction, which converts an aromatic amine into a nitrile via a diazonium salt intermediate.[3][4] This classic transformation is valued for its robustness and wide applicability. The process begins with the diazotization of 4-(methylthio)aniline, followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.
The mechanism of the Sandmeyer reaction is understood to be a radical-nucleophilic aromatic substitution (SRNAr). It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which results in the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to yield the final benzonitrile product and regenerate the copper(I) catalyst.[3][4]
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the laboratory-scale synthesis starting from 4-(methylthio)aniline.
Materials:
-
4-(methylthio)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-(methylthio)aniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation Reaction:
-
In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.3 eq) in water. Cool this solution to 0-5 °C.
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x volumes).
-
Combine the organic layers and wash sequentially with dilute NaCN solution, water, and saturated NaHCO₃ solution to remove any remaining copper salts and acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield a white to off-white solid.
-
Key Synthetic Transformations and Applications
Once synthesized, this compound serves as a launchpad for creating more complex intermediates through the selective manipulation of its functional groups.
Oxidation of the Thioether Moiety
The thioether group is readily oxidized to either a sulfoxide or a sulfone. These functional groups are prevalent in agrochemicals as they can enhance water solubility, improve metabolic stability, and modulate the electronic properties of the molecule.
-
To Sulfoxide: Selective oxidation to the sulfoxide, 4-(Methylsulfinyl)benzonitrile, can be achieved using mild oxidizing agents like m-chloroperbenzoic acid (m-CPBA) at low temperatures.[5] The sulfoxide group is a key pharmacophore in several insecticides, including the renowned phenylpyrazole, Fipronil.[6][7]
-
To Sulfone: Using stronger oxidizing conditions or an excess of the oxidizing agent will result in the formation of the sulfone, 4-(Methylsulfonyl)benzonitrile.[8] Sulfone moieties are integral to the structure of many sulfonylurea herbicides.[9]
// Nodes MTBN [label="this compound\n(-SCH3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfoxide [label="4-(Methylsulfinyl)benzonitrile\n(-S(O)CH3)\nKey Fipronil-type Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfone [label="4-(Methylsulfonyl)benzonitrile\n(-SO2CH3)\nSulfonylurea Herbicide Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="4-(Methylthio)benzylamine\n(-CH2NH2)\nAmine Building Block", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiophenol [label="4-Cyanobenzenethiol\n(-SH)\nFungicide Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MTBN -> Sulfoxide [label=" Mild Oxidation\n(e.g., m-CPBA)"]; MTBN -> Sulfone [label=" Strong Oxidation\n(e.g., H2O2, excess m-CPBA)"]; MTBN -> Amine [label=" Nitrile Reduction\n(e.g., LiAlH4, H2/Catalyst)"]; MTBN -> Thiophenol [label=" Demethylation\n(e.g., Na/NH3)"]; } } Caption: Synthetic pathways from this compound.
Protocol 2: Selective Oxidation to 4-(Methylsulfinyl)benzonitrile
This protocol is based on a reported procedure for the selective synthesis of the sulfoxide.[5]
Materials:
-
This compound (MTBN)
-
meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
3N Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve MTBN (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a slurry of m-CPBA (1.0 eq) in dichloromethane.
-
-
Oxidation:
-
Add the m-CPBA slurry dropwise to the stirred MTBN solution over 30 minutes, maintaining the temperature at -78 °C. The causality for this low temperature is to prevent over-oxidation to the sulfone; the reaction is kinetically controlled to favor the sulfoxide product.
-
After the addition is complete, continue stirring at -78 °C for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash with 3N NaOH solution to remove the m-chlorobenzoic acid byproduct.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is 4-(Methylsulfinyl)benzonitrile, which can be further purified by recrystallization if necessary.
-
Reduction and Hydrolysis of the Nitrile Group
The nitrile group is a versatile precursor to other essential functionalities.
-
Reduction to Amine: The nitrile can be reduced to a primary amine, yielding 4-(Methylthio)benzylamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[8] This introduces a basic center and a nucleophilic site for further derivatization, common in the synthesis of various bioactive molecules.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to 4-(methylthio)benzoic acid. This transformation provides a carboxylic acid handle, enabling the formation of esters and amides, which are cornerstone linkages in many agrochemicals.
Demethylation to Thiophenol
This compound can be demethylated to produce 4-cyanobenzenethiol.[10][11] Thiophenols are critical intermediates for synthesizing a wide range of sulfur-containing agrochemicals, particularly fungicides where the thiol group often coordinates with metal centers in fungal enzymes.
Data and Properties
The physical and chemical properties of MTBN and its key derivatives are crucial for experimental design and safety considerations.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 21382-98-9 | C₈H₇NS | 149.21 | 61-63[12] |
| 4-(Methylsulfinyl)benzonitrile | 50734-73-1 | C₈H₇NOS | 165.21 | 105-107 |
| 4-(Methylsulfonyl)benzonitrile | 53438-95-2 | C₈H₇NO₂S | 181.21 | 138-141 |
| 4-Cyanobenzenethiol | 7345-76-8 | C₇H₅NS | 135.19 | 80-83 |
// Invisible edge for layout Diazonium -> Radical [style=invis]; } } Caption: Simplified mechanism of the Sandmeyer reaction.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for synthetic innovation in the agrochemical sector. Its strategic placement of reactive functional groups allows researchers to efficiently construct a library of valuable intermediates, including sulfoxides, sulfones, amines, and thiophenols. The protocols and pathways detailed in this guide provide a robust framework for leveraging the unique chemistry of MTBN to accelerate the discovery and development of next-generation crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. prepchem.com [prepchem.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 10. This compound 98 21382-98-9 [sigmaaldrich.com]
- 11. This compound 98 21382-98-9 [sigmaaldrich.com]
- 12. 4-(甲硫基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Controlled Oxidation of 4-(Methylthio)benzonitrile
In the landscape of pharmaceutical research and drug development, the precise chemical modification of molecular scaffolds is paramount. The oxidation of the sulfur atom in 4-(methylthio)benzonitrile offers a gateway to two functionally distinct and valuable compounds: 4-(methylsulfinyl)benzonitrile (the sulfoxide) and 4-(methylsulfonyl)benzonitrile (the sulfone). These oxidized derivatives serve as critical building blocks in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of the principles and detailed protocols for the selective oxidation of this compound, empowering researchers to achieve high-yield, targeted synthesis.
Introduction: The Significance of Sulfur Oxidation State
The oxidation state of the sulfur atom in the methylthio group dramatically influences the electronic and steric properties of the benzonitrile scaffold. The stepwise oxidation from a thioether to a sulfoxide and then to a sulfone provides a powerful tool for modulating a molecule's polarity, hydrogen bonding capacity, and metabolic stability. This controlled transformation is a cornerstone of medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.
Mechanistic Considerations: A Tale of Two Oxidations
The oxidation of a thioether proceeds through a nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidizing agent. The initial oxidation product is the sulfoxide. Further oxidation of the sulfoxide, which is less nucleophilic than the starting thioether, yields the sulfone. Achieving selectivity for either the sulfoxide or the sulfone is therefore a matter of carefully controlling the reaction conditions and the stoichiometry of the oxidizing agent.
Data Presentation: Summary of Oxidation Protocols
The following tables summarize key parameters for the selective oxidation of this compound.
Table 1: Selective Oxidation to 4-(Methylsulfinyl)benzonitrile (Sulfoxide)
| Oxidizing Agent | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield (%) |
| m-CPBA | 1.0 | Dichloromethane | -78 to 0 | 1-2 hours | >90 |
| Oxone® | 1.0-1.5 | Ethanol/Water | Room Temperature | 1-3 hours | High |
| Hydrogen Peroxide (30%) | 1.1 | Acetic Acid | Room Temperature | 2-6 hours | 90-99[1] |
Table 2: Oxidation to 4-(Methylsulfonyl)benzonitrile (Sulfone)
| Oxidizing Agent | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield (%) |
| m-CPBA | 2.2-2.5 | Dichloromethane | 0 to Room Temperature | 2-4 hours | >90 |
| Oxone® | 2.5-3.0 | Water | Room Temperature to 50 | 4-8 hours | High[2] |
| Hydrogen Peroxide (30%) with catalyst | >2.2 | Various | Varies | Varies | High |
Experimental Protocols
Protocol 1: Selective Oxidation to 4-(Methylsulfinyl)benzonitrile using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is highly reliable for the selective formation of the sulfoxide due to the controlled stoichiometry and low reaction temperature, which disfavors over-oxidation.[3][4]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dropping funnel
-
Ice bath or cryostat
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
In a separate flask, dissolve m-CPBA (1.0 eq) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of the thioether via a dropping funnel over 30 minutes, maintaining the temperature at -78 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(methylsulfinyl)benzonitrile.
-
The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Oxidation to 4-(Methylsulfonyl)benzonitrile using Oxone®
Oxone®, a stable and easily handled triple salt containing potassium peroxymonosulfate (KHSO₅), is a powerful oxidizing agent capable of converting thioethers directly to sulfones.[2][5] The use of an excess of Oxone® and aqueous conditions drives the reaction to completion.
Materials:
-
This compound
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol or Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol (or acetonitrile) and water.
-
Add Oxone® (2.5-3.0 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature or gently heat to 40-50 °C to ensure complete conversion.
-
Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer observed.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylsulfonyl)benzonitrile.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC): A crucial tool for monitoring the progress of the oxidation. The sulfoxide and sulfone are significantly more polar than the starting thioether. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The methyl protons adjacent to the sulfur will show a downfield shift upon oxidation. Expect the singlet for the -SCH₃ group at ~2.5 ppm, the -S(O)CH₃ at ~2.7 ppm, and the -S(O)₂CH₃ at ~3.1 ppm in CDCl₃. The aromatic protons will also exhibit shifts due to the change in the electronic nature of the sulfur substituent.
-
¹³C NMR: The carbon of the methyl group will also shift downfield upon oxidation.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the products. Expect to see the molecular ion peak [M+H]⁺ corresponding to the addition of one oxygen atom for the sulfoxide and two oxygen atoms for the sulfone.
Safety Considerations
-
m-CPBA is a potentially shock-sensitive and flammable solid; handle with care and avoid contact with combustible materials.[6][7]
-
Oxone® is a strong oxidizing agent and can cause skin and eye irritation.
-
Hydrogen peroxide is corrosive and a strong oxidant.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Conclusion
The selective oxidation of this compound is a versatile and valuable transformation in synthetic chemistry. By carefully selecting the oxidizing agent, stoichiometry, and reaction conditions, researchers can efficiently and selectively synthesize either 4-(methylsulfinyl)benzonitrile or 4-(methylsulfonyl)benzonitrile. The protocols outlined in this guide provide a solid foundation for achieving these synthetic goals, enabling the advancement of research and development in the pharmaceutical and chemical sciences.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-(Methylthio)benzonitrile
Introduction: The Strategic Importance of 4-(Methylthio)benzonitrile in Biaryl Synthesis
In the landscape of modern organic synthesis, the construction of biaryl frameworks remains a cornerstone of drug discovery, materials science, and agrochemical development. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its functional group tolerance, mild conditions, and the commercial availability of its core reagents.[1][2][3] This guide focuses on a particularly valuable, yet nuanced, building block: this compound.
This molecule incorporates two distinct functional groups—a nitrile and a thioether—that offer significant synthetic handles for further derivatization. However, the presence of the sulfur atom in the methylthio group introduces a specific challenge: potential coordination to and deactivation of the palladium catalyst. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings, detail optimized protocols, and offer field-proven insights to ensure reproducible and high-yielding syntheses.
Mechanistic Considerations: A Deeper Look at the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like this compound. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: A low-valent Pd(0) species initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This forms a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][5]
-
Transmetalation: For this step to occur, the organoboron species (e.g., arylboronic acid) must be activated by a base to form a more nucleophilic boronate complex.[1][6] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-limiting step and is highly dependent on the choice of base and solvent.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Special Consideration: The Role of the Thioether Group
The sulfur atom in the 4-(methylthio) group possesses lone pairs of electrons that can coordinate to the palladium center. This parasitic interaction can lead to catalyst inhibition or deactivation, forming stable palladacycles or simply blocking the active site.[7] Therefore, the choice of ligand is not merely for stabilization but is a critical parameter to competitively inhibit this undesirable interaction and maintain catalytic turnover. Ligands with high steric bulk or specific electronic properties are often required to achieve high yields.
Optimizing the Reaction: A Guide to Critical Parameters
Achieving a successful outcome with this compound requires careful consideration of each reaction component. The interplay between these parameters dictates yield, purity, and reaction time.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Electrophile | 4-Bromo(methylthio)benzonitrile | Provides a good balance of reactivity and stability. Aryl iodides are more reactive but can be less stable and more expensive. Aryl chlorides often require more specialized, highly active catalyst systems.[1][3] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Catalyst loading is typically between 0.5-5 mol%. |
| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | For routine screening: Triphenylphosphine (PPh₃) is a cost-effective starting point. For optimized/challenging couplings: Bulky, electron-rich phosphine ligands (Buchwald-type) are highly effective at promoting oxidative addition and preventing catalyst deactivation by the thioether group.[8][9] NHC ligands offer another powerful alternative.[10] |
| Boron Reagent | Arylboronic Acids, Arylboronic Pinacol Esters | Boronic acids are most common but can be prone to protodeboronation.[5] Pinacol esters offer enhanced stability, especially for sensitive substrates, and are easily purified via chromatography. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid.[6] K₃PO₄ is a strong, effective base for a wide range of substrates. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. An aqueous solution of the base is often used. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF (with water) | A mixture of an organic solvent and water is standard. 1,4-Dioxane/water or Toluene/water are excellent starting points. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] |
| Temperature | 60-110 °C | Most Suzuki couplings require heating to achieve a reasonable reaction rate.[11] The optimal temperature depends on the reactivity of the specific substrates and the stability of the catalyst. Start around 80-90 °C and adjust as needed based on reaction monitoring. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Standard Coupling of 4-Bromo-2-(methylthio)benzonitrile with Phenylboronic Acid
This protocol uses a common and robust catalyst system suitable for initial screening.
Reagents & Equipment:
-
4-Bromo-2-(methylthio)benzonitrile (1.0 mmol, 228 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or pressure vessel with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-2-(methylthio)benzonitrile (228 mg), phenylboronic acid (146 mg), and potassium carbonate (276 mg).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a gentle stream of inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Briefly remove the inert gas line and quickly add the Pd(PPh₃)₄ catalyst (35 mg) to the flask. Immediately reseal and re-establish the inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Optimized Coupling Using a Buchwald Ligand for Enhanced Performance
This protocol is designed to overcome potential catalyst deactivation and is suitable for more challenging substrates or for maximizing yield.
Reagents & Equipment:
-
4-Bromo-2-(methylthio)benzonitrile (1.0 mmol, 228 mg)
-
Arylboronic Acid Pinacol Ester (1.1 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Toluene (6 mL)
-
Water (0.6 mL)
-
All other equipment as listed in Protocol 1.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add 4-bromo-2-(methylthio)benzonitrile (228 mg), the arylboronic acid pinacol ester (1.1 equiv), potassium phosphate (424 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition & Degassing: Add toluene (6 mL) and water (0.6 mL) via syringe. Degas the mixture thoroughly with inert gas for 15 minutes.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow steps 7-9 as detailed in Protocol 1. The use of this more active catalyst system may lead to faster reaction times.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd(PPh₃)₄ or insufficient degassing).2. Catalyst poisoning by the thioether group.3. Insufficiently strong or poorly soluble base. | 1. Use a fresh bottle of catalyst; ensure thorough degassing of solvents.2. Switch to a more robust ligand system (e.g., SPhos, XPhos) as in Protocol 2.3. Switch to K₃PO₄ or Cs₂CO₃; ensure vigorous stirring. |
| Formation of Homocoupling Product (Ar¹-Ar¹) | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing procedure. Ensure a leak-proof seal on the reaction vessel. |
| Protodeboronation (Ar²-H formed) | Presence of excess water or acidic impurities; prolonged reaction times at high temperatures. | Use anhydrous solvents (if possible with a suitable base like CsF); use boronic esters instead of acids; monitor the reaction closely to avoid unnecessary heating after completion. |
| Desulfurization Side Product | The Pd catalyst can sometimes mediate C-S bond cleavage at high temperatures. | Lower the reaction temperature if conversion rates allow. Screen different palladium sources and ligands. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing complex molecular architectures. While the thioether moiety presents a potential challenge through catalyst inhibition, this can be effectively overcome through the rational selection of reaction components. By understanding the underlying mechanism and carefully optimizing the palladium catalyst, ligand, base, and solvent system, researchers can reliably achieve high yields of the desired biaryl products. The protocols provided herein serve as robust starting points for both routine synthesis and for tackling more complex molecular targets, empowering chemists in their pursuit of novel compounds for pharmaceutical and material applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. prezi.com [prezi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Synthesis of 4-(Methylsulfonyl)benzonitrile: A Detailed Guide to Oxidation of 4-(Methylthio)benzonitrile
Abstract
This comprehensive guide details the synthesis of 4-(methylsulfonyl)benzonitrile, a key building block in pharmaceutical and materials science, through the oxidation of 4-(methylthio)benzonitrile. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the underlying chemical principles, detailed experimental protocols, and critical safety considerations. By exploring various oxidative methodologies, this application note offers a comparative analysis to aid in the selection of the most appropriate synthetic route based on laboratory capabilities and desired outcomes.
Introduction: The Significance of the Sulfonyl Group
The transformation of a thioether to a sulfone represents a fundamental yet powerful manipulation in organic synthesis.[1] The resulting sulfonyl group is a strong electron-withdrawing moiety that significantly alters the electronic properties and reactivity of the parent molecule.[1] 4-(Methylsulfonyl)benzonitrile (CAS 22821-76-7) is a particularly valuable compound, serving as a crucial intermediate in the synthesis of various biologically active molecules and advanced materials.[2][3] The oxidation of the sulfur atom in this compound to its hexavalent state in 4-(methylsulfonyl)benzonitrile is a key step in accessing these important structures.[4]
This guide will focus on practical and efficient methods for this oxidation, emphasizing safety, reproducibility, and high-yield production of the desired sulfone.
Reaction Mechanism: The Journey from Thioether to Sulfone
The oxidation of a sulfide to a sulfone proceeds in a stepwise manner, with the corresponding sulfoxide as a stable intermediate.[1][5] The reaction is typically initiated by an electrophilic attack of the oxidizing agent on the electron-rich sulfur atom of the thioether. This initial oxidation step forms the sulfoxide, 4-(methylsulfinyl)benzonitrile.[6]
Further oxidation of the sulfoxide, which is generally slower than the initial oxidation, yields the desired sulfone.[5] The choice of oxidant and reaction conditions is crucial to drive the reaction to completion and avoid the accumulation of the sulfoxide intermediate.[7]
Safety First: Handling Oxidizing Agents
Oxidizing agents are inherently reactive and must be handled with care.[8][9] Before commencing any experimental work, a thorough risk assessment is mandatory.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: All manipulations involving oxidizing agents should be performed in a well-ventilated fume hood.[10]
-
Segregation: Store oxidizing agents away from flammable materials, organic compounds, and reducing agents to prevent accidental violent reactions.[11][12]
-
Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, use inert absorbents such as vermiculite.[8][10]
-
Quenching: Be prepared to quench any excess oxidant safely at the end of the reaction.
Experimental Protocols: Pathways to 4-(Methylsulfonyl)benzonitrile
Two robust and widely applicable methods for the oxidation of this compound are presented below. These protocols have been selected for their reliability, high yields, and accessibility of reagents.
Protocol 1: Hydrogen Peroxide in Acetic Acid - The "Green" Approach
This method utilizes hydrogen peroxide as a clean and environmentally benign oxidant, with water as the only byproduct.[7] Acetic acid serves as both a solvent and a catalyst for the oxidation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Addition funnel | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (2.2 - 2.5 eq) dropwise via an addition funnel, maintaining the internal temperature below 20 °C. An exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and water. A white precipitate of the product should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-(methylsulfonyl)benzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Diagram of Experimental Workflow:
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. 4-(Methylsulfonyl)benzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(Methylsulfonyl)benzonitrile | C8H7NO2S | CID 519981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. prepchem.com [prepchem.com]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 12. solubilityofthings.com [solubilityofthings.com]
Use of 4-(Methylthio)benzonitrile in the synthesis of liquid crystals
An In-Depth Guide to the Synthesis and Application of 4-(Methylthio)benzonitrile in the Development of Novel Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed application note and protocol guide for the utilization of this compound and its derivatives in the synthesis of advanced liquid crystalline materials. As a senior application scientist, this guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the synthetic choices and their impact on the final material's properties. We will explore the causal relationships behind experimental design, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.
Introduction: The Molecular Architecture of Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting the fluidity of a liquid while maintaining the long-range orientational order of a solid crystal.[1][2][3][4] This behavior is dictated by the molecule's architecture, typically requiring an anisometric, or rod-like, shape (calamitic).[2][4] These molecules, known as mesogens, are generally composed of three key features: a rigid aromatic core, flexible terminal chains (like alkyl or alkoxy groups), and specific polar groups that influence intermolecular interactions.[1][5]
The terminal cyano (-CN) group is a well-established component in many commercial liquid crystals, such as the 4-alkyl-4'-cyanobiphenyl (nCB) and 4-alkoxy-4'-cyanobiphenyl (nOCB) series.[6][7][8] Its large dipole moment promotes the antiparallel alignment of molecules, which is crucial for the formation of stable nematic and smectic mesophases.[5] This guide focuses on incorporating the 4-(methylthio)phenyl moiety, using this compound as a key precursor. The sulfur atom in the methylthio (-SMe) group, being larger and more polarizable than the oxygen in an alkoxy group or a carbon in an alkyl group, introduces unique electronic and steric effects. These effects can significantly alter intermolecular forces, influencing phase transition temperatures, mesophase stability, and other critical properties of the resulting liquid crystal.[9]
Core Synthetic Strategies and Mechanistic Insights
The primary objective is to integrate the 4-(methylthio)phenyl unit into a larger, elongated molecular structure conducive to forming a liquid crystal phase. We will explore two robust and versatile synthetic pathways: the formation of Schiff bases and the palladium-catalyzed Suzuki coupling to create biphenyl cores.
Strategy 1: Synthesis of Schiff Base (Azomethine) Liquid Crystals
Schiff base formation provides a direct and efficient method for creating a rigid core by linking two aromatic rings. The reaction involves the condensation of an aldehyde with a primary amine. In this context, 4-(methylthio)benzaldehyde, readily synthesized from this compound, serves as a key building block.
Causality Behind the Method: The formation of the imine (C=N) bond extends the molecular conjugation and rigidity, essential for mesogen design. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water. The choice of an aniline with a long alkoxy chain at the para position provides the necessary flexible tail to promote liquid crystallinity.
Strategy 2: Synthesis of Biphenyl-Based Liquid Crystals via Suzuki Coupling
The biphenyl core is a cornerstone of modern liquid crystal design, offering excellent thermal and chemical stability. The Suzuki-Miyaura coupling is an exceptionally powerful and widely used method for constructing this core via the formation of a C-C bond between two aryl rings.[10][11]
Causality Behind the Method: This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide.[10][11][12][13] The reaction is highly efficient, tolerates a wide range of functional groups, and proceeds under relatively mild conditions.[13] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10][11] The presence of a base is crucial for activating the boronic acid, facilitating the transmetalation step.[12]
Visualization of Synthetic Pathways and Molecular Structure
General Synthetic Workflow
The following diagram illustrates the potential synthetic routes starting from this compound to yield different classes of liquid crystal precursors and final mesogens.
References
- 1. colorado.edu [colorado.edu]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jns.edu.af [jns.edu.af]
- 6. par.nsf.gov [par.nsf.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkylthio-based asymmetric liquid crystals: unravelling the substituent effects and intercalated cybotactic nematic and smectic phases - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(Methylthio)benzonitrile as a Versatile Building Block for High-Performance Poly(arylene sulfide)s
Abstract
This technical guide details the application of 4-(Methylthio)benzonitrile as a functional monomer in the synthesis of advanced polymers. We provide in-depth protocols for the incorporation of this building block into poly(arylene sulfide) backbones, creating polymers with tailored properties. This document is intended for researchers and scientists in materials science and polymer chemistry, offering both theoretical grounding and practical, field-tested methodologies for the synthesis, characterization, and analysis of these novel materials.
Introduction: The Strategic Value of Functional Monomers
High-performance polymers are defined by their exceptional thermal, mechanical, and chemical stability.[1][2][3] Poly(phenylene sulfide) (PPS) is a cornerstone of this class, recognized for its high-temperature resistance and broad chemical inertness.[1] However, the modification of the PPS backbone to introduce specific functionalities remains a key objective for creating materials with enhanced capabilities, such as improved solubility, adhesion, or the potential for cross-linking.
This compound is a bifunctional aromatic compound uniquely suited for this purpose. Its structure features:
-
A nucleophilic methylthio (-SCH₃) group , which can participate in polycondensation reactions to form the characteristic thioether linkages of poly(arylene sulfide)s.
-
A polar nitrile (-C≡N) group , which imparts functionality to the resulting polymer. The nitrile group can enhance solvent interactions, serve as a reactive site for post-polymerization modifications, or be utilized in high-temperature curing reactions to form thermally stable triazine networks.[4]
This application note will demonstrate the use of this compound as a comonomer in the synthesis of a nitrile-functionalized poly(arylene sulfide), providing a detailed experimental workflow from synthesis to characterization.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| CAS Number | 21382-98-9 | [5] |
| Molecular Formula | C₈H₇NS | [6] |
| Molecular Weight | 149.21 g/mol | [5] |
| Melting Point | 61-63 °C | [6] |
| Boiling Point | 272 °C | [7] |
| Appearance | Solid | |
| Solubility | Insoluble in water | [6][7] |
Polymerization Workflow: Synthesis and Characterization
The following diagram outlines the comprehensive workflow for synthesizing and characterizing nitrile-functionalized poly(arylene sulfide)s using this compound.
Caption: Workflow for synthesis and characterization of functional polymers.
Experimental Protocol: Synthesis of Nitrile-Functionalized Copoly(phenylene sulfide)
This protocol describes a nucleophilic aromatic substitution polycondensation reaction. The causality behind the experimental choices is to create conditions that favor high molecular weight polymer formation while preventing side reactions.
4.1. Rationale for Reagent Selection
-
Monomers: 1,4-Dichlorobenzene is a standard monomer for PPS synthesis.[1] this compound serves as the functional comonomer. The ratio between these can be adjusted to control the degree of functionalization.
-
Sulfur Source: Sodium sulfide (Na₂S) is the classic nucleophile used to form the thioether bonds.[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) is the solvent of choice due to its high boiling point, stability at elevated temperatures, and its ability to dissolve both the reactants and the growing polymer chains.[1]
-
Atmosphere: An inert nitrogen atmosphere is crucial to prevent oxidative side reactions at high temperatures, which can lead to cross-linking and discoloration of the polymer.
4.2. Step-by-Step Synthesis Protocol
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reagent Charging: Under a nitrogen purge, charge the flask with anhydrous sodium sulfide (e.g., 0.1 mol) and N-Methyl-2-pyrrolidone (NMP) (e.g., 100 mL).
-
Dehydration: Heat the mixture to approximately 180 °C with stirring to remove any residual water from the sodium sulfide hydrate. Water can interfere with the polymerization and limit the final molecular weight.
-
Monomer Addition: After dehydration, cool the mixture to approximately 160 °C. Add 1,4-dichlorobenzene (e.g., 0.09 mol) and this compound (e.g., 0.01 mol). The molar ratio of dihalide to functional monomer determines the incorporation level of the nitrile group.
-
Polymerization: Slowly heat the reaction mixture to 220-250 °C and maintain this temperature for 4-6 hours under a constant nitrogen flow. The viscosity of the mixture will increase significantly as the polymer chains grow.
-
Precipitation and Recovery: Cool the reactor to room temperature. Pour the viscous polymer solution into a beaker containing an anti-solvent like deionized water or methanol, while stirring vigorously. This will cause the polymer to precipitate as a solid.
-
Purification: Filter the precipitated polymer. Wash the solid repeatedly with hot deionized water to remove NMP and inorganic salts (NaCl). Follow with a final wash using methanol to remove residual organic impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization of the Functionalized Polymer
Post-synthesis, a suite of analytical techniques is required to validate the polymer's structure, molecular weight, and properties.[8][9]
5.1. Structural Verification
The chemical structure of the polymer can be confirmed using spectroscopic methods.
Caption: Monomer structure and a representative polymer repeating unit.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should confirm the presence of key functional groups. Look for a sharp absorption peak around 2230-2220 cm⁻¹, which is characteristic of the nitrile (-C≡N) stretching vibration. Aromatic C-H and C-S stretching bands will also be present.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the polymer's microstructure, confirming the successful incorporation of both monomer units into the polymer backbone.
5.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8] These parameters are crucial as they directly influence the mechanical properties of the final material.[11]
5.3. Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC): DSC analysis reveals key thermal transitions. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) and crystallization temperature (Tc) are important for semi-crystalline polymers like PPS.[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10] This analysis provides the decomposition temperature (Td), which is a critical measure of the polymer's thermal stability. High-performance polymers are expected to have high Td values.
Expected Properties and Applications
The incorporation of the nitrile group from this compound into the poly(arylene sulfide) backbone is expected to modify its properties in several advantageous ways:
| Property | Expected Outcome | Rationale |
| Thermal Stability | High, comparable to standard PPS. | The aromatic thioether backbone is inherently stable. The nitrile groups can potentially undergo high-temperature cross-linking to form triazine rings, further enhancing thermal stability.[4] |
| Chemical Resistance | Excellent. | The poly(arylene sulfide) structure is highly resistant to a wide range of chemicals, a property that is largely retained.[1] |
| Solubility | Potentially improved in polar aprotic solvents. | The polar nitrile groups can increase intermolecular interactions with polar solvents, potentially improving processability. |
| Adhesion | Enhanced adhesion to polar substrates. | The nitrile functionality can improve interactions with metals and other polar materials, making it a candidate for advanced coatings and adhesives. |
| Reactivity | Provides a site for post-polymerization modification. | The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to graft other molecules or create novel block copolymers. |
These modified properties make nitrile-functionalized poly(arylene sulfide)s promising materials for applications in demanding environments, including aerospace components, automotive parts, specialty membranes for filtration, and as matrix resins for advanced composites.
Conclusion
This compound is a highly effective functional monomer for the synthesis of advanced poly(arylene sulfide)s. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to develop novel high-performance polymers with tailored properties. The strategic introduction of the nitrile group offers a versatile handle to enhance solubility, improve adhesion, and enable post-polymerization modifications, significantly expanding the application scope of this important class of materials.
References
- 1. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Overall Investigation of Poly (Phenylene Sulfide) from Synthesis and Process to Applications—A Review (2019) | Peiyuan Zuo | 76 Citations [scispace.com]
- 4. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation [mdpi.com]
- 5. 4-(甲硫基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound CAS#: 21382-98-9 [chemicalbook.com]
- 8. Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios | International Journal of Current Research [journalcra.com]
- 9. Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers [scirp.org]
- 10. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vssut.ac.in [vssut.ac.in]
Application and Protocol Guide for the Quantification of 4-(Methylthio)benzonitrile
This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of 4-(Methylthio)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document details robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with essential spectroscopic characterization data. The methodologies presented are grounded in established principles of analytical chemistry, ensuring both scientific integrity and practical applicability in a laboratory setting.
Introduction to this compound and the Imperative for Accurate Quantification
This compound, with the chemical formula C₈H₇NS, is an aromatic nitrile compound.[1][2] Its structure features a benzonitrile core substituted with a methylthio (-SCH₃) group at the para position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of other molecules like 4-cyanobenzenethiol.[3][4] Given its role as a building block in the synthesis of potentially pharmacologically active compounds and other materials, the ability to accurately quantify this compound is paramount. Rigorous analytical quantification is essential for process optimization, quality control of starting materials and final products, and for ensuring the stoichiometric integrity of subsequent reactions.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS | [1][2][3] |
| Molecular Weight | 149.21 g/mol | [1][2][3] |
| Melting Point | 61-63 °C (lit.) | [1][2][3] |
| Boiling Point | 272 °C (lit.) | [1][2][3] |
| Appearance | Solid | [1][2] |
| Solubility | Insoluble in water. Soluble in organic solvents like toluene. | [3][4][5] |
Chromatographic Quantification of this compound
Chromatographic techniques, particularly HPLC and GC, are the cornerstones for the precise and accurate quantification of organic compounds. The choice between these methods is often dictated by the analyte's volatility and thermal stability, as well as the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's aromatic and moderately polar nature.
The selection of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for aromatic compounds like this compound through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups that might be present as impurities. UV detection is suitable as the benzonitrile chromophore is expected to exhibit strong absorbance in the UV region.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated around 230-280 nm (to be optimized based on UV spectrum) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in acetonitrile to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the calibration standards, followed by the sample solutions.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography (GC)
Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds like this compound. Coupling GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity and selectivity. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), can be particularly advantageous for analyzing this sulfur-containing compound, especially in complex matrices.[6][7][8]
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating aromatic compounds based on their boiling points. The high boiling point of this compound (272 °C) necessitates a temperature-programmed oven to ensure elution within a reasonable time and with good peak shape. Split injection is appropriate for preventing column overload with relatively concentrated samples. An FID is a robust and universally responsive detector for organic compounds, while an MS detector offers the added benefit of structural confirmation. For enhanced selectivity, an SCD provides an equimolar response to sulfur atoms, simplifying quantification.[6]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
FID, MS, or SCD detector
-
Autosampler
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | FID: 300 °CMS Transfer Line: 280 °CSCD: As per manufacturer's recommendation |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like toluene.
-
Create a series of calibration standards through serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in toluene to a concentration within the calibration range.
-
-
Analysis:
-
Condition the GC column as per the manufacturer's instructions.
-
Inject the calibration standards and sample solutions.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration in the sample from the calibration curve.
-
Spectroscopic Characterization
Spectroscopic analysis is crucial for the qualitative identification and structural confirmation of this compound.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* transitions of the aromatic ring and the nitrile group. The presence of the methylthio group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile. The UV spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at 271 nm.[9] The spectrum of this compound should be recorded in a suitable solvent (e.g., methanol or acetonitrile) to determine its λmax for optimal HPLC detection.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
-
C-S stretch: A weaker band in the 800-600 cm⁻¹ region.
-
Para-disubstituted benzene: Characteristic out-of-plane C-H bending vibrations in the 860-800 cm⁻¹ region.
Mass Spectrometry (MS)
When coupled with GC, MS provides valuable information for structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 149. Key fragmentation patterns may include the loss of a methyl radical (-CH₃) to give a fragment at m/z 134, and the loss of the entire methylthio group (-SCH₃) to give a fragment at m/z 102. The mass spectrum of the related compound, 4-cyanothiophenol, shows a prominent peak at m/z 135.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of this compound.
-
¹H NMR:
-
A singlet for the methyl protons (-SCH₃) is expected around 2.5 ppm.
-
The aromatic protons will appear as two doublets in the region of 7.0-7.8 ppm, characteristic of a para-substituted benzene ring.
-
-
¹³C NMR:
-
A signal for the methyl carbon (-SCH₃) around 15-20 ppm.
-
Signals for the aromatic carbons, with the carbon attached to the nitrile group being the most downfield.
-
A signal for the nitrile carbon (-C≡N) is expected in the region of 115-125 ppm.
-
Method Validation
For use in a regulated environment, the proposed HPLC and GC methods must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This guide provides a detailed framework for the development and implementation of robust analytical methods for the quantification of this compound. The proposed HPLC and GC protocols, based on established scientific principles and data from related compounds, offer a solid starting point for researchers and analysts. The accompanying spectroscopic information will aid in the unequivocal identification and characterization of this important synthetic intermediate. Adherence to the principles of method validation will ensure the generation of high-quality, reliable, and reproducible analytical data, which is critical in research and drug development.
References
- 1. This compound 98 21382-98-9 [sigmaaldrich.com]
- 2. 4-(甲硫基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 21382-98-9 [m.chemicalbook.com]
- 5. This compound CAS#: 21382-98-9 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. chem.latech.edu [chem.latech.edu]
- 10. 4-Thiobenzonitrile | C7H5NS | CID 585058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting side reactions in the preparation of 4-(Methylthio)benzonitrile
Technical Support Center: Synthesis of 4-(Methylthio)benzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important chemical intermediate. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section 1: Purity Issues - The Challenge of Sulfur Oxidation
Q1: My final product is contaminated with impurities that have a higher polarity than this compound. What are these byproducts and how can I avoid their formation?
A1: The most common high-polarity impurities in the synthesis of this compound are the corresponding sulfoxide and sulfone. The sulfur atom in the methylthio group is susceptible to oxidation, a common side reaction that can be challenging to control.[1]
-
4-(Methylsulfinyl)benzonitrile (Sulfoxide): The product of single oxidation of the sulfur atom.
-
4-(Methylsulfonyl)benzonitrile (Sulfone): The product of double oxidation of the sulfur atom.
These oxidation products can arise from several sources, depending on your synthetic route. For instance, in a Sandmeyer reaction, the conditions might be sufficiently oxidizing to affect the methylthio group.[2][3] Similarly, in nucleophilic aromatic substitution reactions, certain reagents or reaction conditions can lead to unwanted oxidation.[4]
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially if your reaction requires elevated temperatures.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Choice of Reagents: Be mindful of the oxidizing potential of your reagents. If you are performing a reaction that does not intentionally target the sulfur atom, avoid strong oxidizing agents.
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Higher temperatures can accelerate oxidation side reactions.
Below is a diagram illustrating the main synthetic pathway and the competing oxidation side reactions.
Caption: Main vs. Side Reactions in this compound Synthesis.
Q2: I have already synthesized a batch of this compound that is contaminated with the sulfoxide and/or sulfone. How can I purify my product?
A2: The difference in polarity between this compound and its oxidized derivatives allows for effective separation using standard laboratory techniques.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5] A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the less polar this compound from the more polar sulfoxide and sulfone.
-
Recrystallization: This technique can be effective if your product is a solid and the impurity levels are not excessively high.[5] The choice of solvent is critical. You will need a solvent system where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.
| Compound | Polarity | Elution Order in Normal Phase Chromatography |
| This compound | Low | First |
| 4-(Methylsulfinyl)benzonitrile | Medium | Second |
| 4-(Methylsulfonyl)benzonitrile | High | Third |
Section 2: Yield and Reaction Completion Issues
Q3: My Sandmeyer reaction to produce this compound from 4-(methylthio)aniline is giving a low yield. What are the potential causes?
A3: The Sandmeyer reaction, while powerful, is sensitive to several factors that can impact yield.[2][3][6]
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step and is highly temperature-sensitive. The reaction must be kept cold (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[7]
-
Premature Decomposition of the Diazonium Salt: Even at low temperatures, diazonium salts are unstable and should be used immediately after preparation.[8]
-
Suboptimal Copper(I) Catalyst: The copper(I) cyanide (CuCN) used in the cyanation step must be of good quality. Deactivated or poor-quality catalyst will result in a sluggish and incomplete reaction.
Troubleshooting & Optimization:
-
Strict Temperature Control: Use an ice-salt bath to maintain the temperature of the diazotization reaction between 0 and 5 °C.[7]
-
Immediate Use of Diazonium Salt: Prepare your CuCN solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay.
-
Catalyst Quality: Use a fresh, high-purity source of CuCN.
Q4: I am attempting a nucleophilic aromatic substitution (SNA_r) from 4-halobenzonitrile and sodium thiomethoxide, but the reaction is not going to completion. What can I do?
A4: The success of an SNAr reaction depends on the activation of the aromatic ring and the reaction conditions.[4]
-
Leaving Group Ability: The rate of reaction is dependent on the nature of the halogen leaving group. The general trend for leaving group ability in SNAr is F > Cl > Br > I. If you are using a less reactive halide (e.g., bromo or iodo), the reaction may require more forcing conditions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, thus increasing its reactivity.
-
Temperature: Higher temperatures can increase the reaction rate, but also increase the risk of side reactions, including oxidation of the desired product.
Troubleshooting & Optimization:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC to find the optimal balance between reaction rate and side product formation.
-
Solvent Purity: Ensure your solvent is anhydrous, as water can react with the nucleophile and hinder the reaction.
-
Consider a More Activated Substrate: If possible, using a substrate with a better leaving group (e.g., 4-fluorobenzonitrile) can significantly improve the reaction rate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures.[2][3][7]
Materials:
-
4-(Methylthio)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Water
-
Organic Solvent (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-(methylthio)aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, stir the mixture for an additional 15 minutes. Keep the resulting diazonium salt solution cold.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN and NaCN in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas evolution) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Workflow for Sandmeyer Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(Methylthio)benzonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Methylthio)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I resolve this?
Low yield is the most frequent challenge, often stemming from several factors depending on the chosen synthetic route. Below is a systematic guide to diagnosing and solving this issue.
The following decision tree can help systematically identify the source of low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
A. For Sandmeyer Reactions (from 4-(Methylthio)aniline):
-
Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt from the aniline precursor is highly sensitive to temperature and acid concentration. The reaction is typically performed at 0-5 °C because diazonium salts are unstable and can decompose at higher temperatures.[1]
-
Solution: Maintain a strict temperature control below 5 °C during the addition of sodium nitrite. Ensure the aniline is fully dissolved in the acidic solution before beginning nitrite addition. Use a slight excess of acid to maintain a low pH.
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. If the diazonium salt is not used immediately or if the temperature rises, it will decompose, often forming phenol byproducts and releasing nitrogen gas.
-
Solution: Prepare the diazonium salt and use it in situ without delay. Add the cold diazonium salt solution slowly to the copper(I) cyanide solution, ensuring the temperature of the receiving flask also remains controlled.
-
-
Potential Cause 3: Inactive Copper(I) Cyanide Catalyst. The Sandmeyer reaction relies on a single-electron transfer from a copper(I) species.[2] If the Cu(I) has been oxidized to Cu(II) through prolonged exposure to air, its catalytic activity will be significantly diminished.
-
Solution: Use freshly purchased, high-purity CuCN. If its quality is uncertain, prepare it fresh from CuSO₄ and a reducing agent.
-
B. For Palladium-Catalyzed Cyanations (from 4-Halo-thioanisole):
-
Potential Cause 1: Catalyst Deactivation. Cyanide ions can act as a poison to the palladium catalyst, leading to stalled or low-yielding reactions.[3][4] This is a common issue in transition-metal-catalyzed cyanations.
-
Solution: Use a cyanide source that has a lower concentration of free cyanide, such as K₄[Fe(CN)₆] or acetone cyanohydrin.[5][6][7] Additionally, ensure the use of an appropriate ligand (e.g., a phosphine ligand like Xantphos or cataCXium A) that protects the palladium center and facilitates the catalytic cycle.
-
-
Potential Cause 2: Suboptimal Ligand or Solvent Choice. The efficiency of the catalytic cycle (oxidative addition, reductive elimination) is highly dependent on the choice of ligand and solvent.
-
Solution: Screen different solvents; DMF, DMAc, and NMP are common choices for this type of reaction.[5] For aryl chlorides, which are less reactive, a more electron-rich and bulky phosphine ligand may be required to promote oxidative addition.
-
-
Potential Cause 3: Presence of Water or Oxygen. Palladium(0) catalysts are sensitive to oxidation.
-
Solution: Thoroughly degas the reaction solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the entire process. Use anhydrous solvents and reagents.
-
Q2: I'm observing significant impurity formation. How can I identify and minimize side products?
-
Common Impurity 1: 4-Hydroxythioanisole (in Sandmeyer reactions). This forms when the diazonium salt reacts with water instead of the cyanide nucleophile.
-
Minimization Strategy: Ensure a high concentration of the CuCN reagent. Add the diazonium salt solution slowly to the cyanide solution to favor the desired reaction pathway over the competing hydrolysis.
-
-
Common Impurity 2: Over-oxidation to Sulfoxide or Sulfone. The methylthio group (-SCH₃) is susceptible to oxidation, forming 4-(methylsulfinyl)benzonitrile or 4-(methylsulfonyl)benzonitrile, especially if strong oxidants are present or during aerobic workups at high temperatures.[8]
-
Minimization Strategy: Maintain an inert atmosphere. Avoid unnecessarily high reaction temperatures or prolonged reaction times. During workup, use mild conditions and avoid oxidizing agents.
-
-
Common Impurity 3: Hydrodehalogenation (in Pd-catalyzed reactions). This is the replacement of the starting halide with a hydrogen atom, resulting in thioanisole.
-
Minimization Strategy: This side reaction can be promoted by moisture or certain bases. Ensure anhydrous conditions. The choice of base can also be critical; weaker, non-nucleophilic bases are often preferred.
-
Q3: I'm struggling with the purification of the final product. What are the best practices?
This compound is a solid at room temperature with a melting point of 61-63 °C.[9][10][11][12]
-
Method 1: Recrystallization. This is often the most effective method for removing minor impurities.
-
Protocol: Based on its properties, a mixed solvent system like ethanol/water or isopropanol/water is a good starting point. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Method 2: Flash Column Chromatography. If recrystallization is ineffective or if impurities have similar solubility profiles, chromatography is necessary.
-
Protocol: A non-polar eluent system is appropriate. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc/hexanes) is reported to be effective for separating the product.[13] Monitor the separation using TLC.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes, and how do I choose the best one?
The optimal route depends on starting material availability, reaction scale, and safety considerations.
| Synthetic Route | Common Starting Material | Key Reagents | Pros | Cons |
| Sandmeyer Reaction | 4-(Methylthio)aniline | NaNO₂, HCl, CuCN | Inexpensive starting materials, well-established procedure.[2][14] | Diazonium salts are unstable; uses toxic copper cyanide. |
| Pd-Catalyzed Cyanation | 4-Iodo- or 4-Bromothioanisole | Pd catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | High yields, broad functional group tolerance, can use less toxic cyanide sources.[5] | Expensive catalysts and ligands; requires strictly inert conditions. |
| Schmidt Reaction | 4-(Methylthio)benzaldehyde | Azidotrimethylsilane (TMSN₃), TfOH | High reported yield (90%), very fast (30 min).[13] | TMSN₃ is toxic and potentially explosive; requires a specific starting aldehyde. |
| Nucleophilic Substitution | 4-(Methylthio)benzyl chloride | NaCN, KCN | Utilizes common reagents.[15] | Requires a two-step synthesis from the corresponding alcohol; phase transfer catalyst may be needed.[15] |
Q2: What are the critical safety considerations when working with cyanide reagents?
Expertise-Driven Insight: All cyanide compounds are highly toxic. The primary danger is the generation of hydrogen cyanide (HCN) gas, which can occur rapidly upon contact with acid.[3]
-
Engineering Controls: ALWAYS handle solid cyanides and cyanide reaction mixtures in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant nitrile gloves.
-
Acid Avoidance: NEVER allow cyanide salts to come into contact with acids. All workup procedures must be performed under basic or neutral conditions until the cyanide is quenched.
-
Quenching Procedure: Unreacted cyanide should be quenched by adding the reaction mixture to a stirred, cooled solution of sodium hypochlorite (bleach) and sodium hydroxide. This converts cyanide to the much less toxic cyanate.
-
Emergency Preparedness: Know the location of your lab's cyanide antidote kit and never work alone.
Q3: What is the mechanistic role of copper in the Sandmeyer reaction?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, not a simple SNAr reaction.[2] The copper(I) catalyst is not just a source of cyanide; its primary role is to initiate the reaction through a single-electron transfer (SET) to the diazonium salt.
Caption: Simplified Sandmeyer Reaction Mechanism.
-
Electron Transfer: Cu(I) donates an electron to the diazonium salt.
-
Radical Formation: This transfer reduces the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical.
-
Nucleophilic Transfer: The aryl radical reacts with the copper(II) cyanide species, transferring the cyanide group to the aromatic ring and regenerating the Cu(I) catalyst.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Palladium-Catalyzed Cyanation of 4-Iodothioanisole
This protocol is adapted from modern palladium-catalyzed cross-coupling methodologies, favoring a less toxic cyanide source.
-
Setup: To a flame-dried Schlenk flask, add 4-iodothioanisole (1.0 equiv), potassium ferrocyanide(III) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and Xantphos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble salts. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (0-10% ethyl acetate in hexanes) or recrystallization from an ethanol/water mixture.
Protocol 2: Schmidt Reaction from 4-(Methylthio)benzaldehyde
This protocol provides a rapid and high-yielding alternative if the starting aldehyde is available.[13]
-
Setup: In a round-bottom flask, dissolve 4-(methylthio)benzaldehyde (1.0 equiv) in a 1:1 mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and acetonitrile (ACN).
-
Reagent Addition: Add azidotrimethylsilane (TMSN₃, 2.0 equiv) to the solution.
-
Initiation: Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH, 0.4 equiv).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. The reaction can be monitored by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify by flash chromatography (4-5% ethyl acetate in hexanes) to yield the product as a colorless solid.[13]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. This compound 98 21382-98-9 [sigmaaldrich.com]
- 10. This compound | 21382-98-9 [m.chemicalbook.com]
- 11. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. This compound | 21382-98-9 [amp.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. synarchive.com [synarchive.com]
- 15. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-(Methylthio)benzonitrile
Welcome to the technical support center for the purification of 4-(Methylthio)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-purity this compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common synthesis involves the nucleophilic aromatic substitution of a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-fluorobenzonitrile) with a thiomethoxide source, such as sodium thiomethoxide.
Potential impurities from this route include:
-
Unreacted starting materials: Residual 4-halobenzonitrile.
-
Hydrolysis byproducts: 4-(Methylthio)benzamide can form if water is present, especially under basic conditions.
-
Oxidation products: The methylthio group can be oxidized to the corresponding sulfoxide (4-(methylsulfinyl)benzonitrile) or sulfone (4-(methylsulfonyl)benzonitrile), particularly if oxidative conditions are not carefully controlled.[1]
-
Solvent residues: Residual high-boiling point solvents used in the synthesis, such as DMF or DMSO.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective and commonly used purification techniques for solid organic compounds like this compound are:
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid compound.
-
Column Chromatography: Ideal for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or when recrystallization is ineffective.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Understanding the physical properties is crucial for selecting and optimizing a purification method.
| Property | Value | Citation |
| Appearance | Solid | [2] |
| Melting Point | 61-63 °C | [2][3] |
| Boiling Point | 272 °C | [2][3] |
| Water Solubility | Insoluble | [3] |
The relatively low melting point is a critical factor to consider during recrystallization to avoid "oiling out."
Troubleshooting Purification Issues
Recrystallization Problems
Problem: My compound "oils out" instead of forming crystals.
Cause: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Given the 61-63 °C melting point of this compound, this is a common issue if using high-boiling point solvents.
Solutions:
-
Add more solvent: The oil may be due to a highly concentrated, impure solution. Adding a small amount of hot solvent can sometimes dissolve the oil, allowing for crystallization upon slow cooling.
-
Lower the temperature: If possible, use a solvent with a lower boiling point.
-
Slow cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process.
-
Change solvent system: If oiling persists, the solvent system is likely unsuitable. A two-solvent system where the compound has lower solubility might be necessary.
Problem: No crystals form upon cooling.
Cause: The solution may be too dilute (too much solvent was added) or it is supersaturated.
Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Reduce solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and re-cool.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Column Chromatography Problems
Problem: The compound is not moving down the column (low Rf).
Cause: The eluent is not polar enough to move the compound along the stationary phase (silica gel).
Solution:
-
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is crucial to perform Thin Layer Chromatography (TLC) first to determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4.[4]
Problem: All components are coming off the column together (high Rf).
Cause: The eluent is too polar, causing all components to travel with the solvent front.
Solution:
-
Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexane. Again, use TLC to find a suitable starting solvent system.[4]
Problem: The separation is poor (bands are overlapping).
Cause: This can be due to several factors:
-
Improper solvent system: The chosen eluent may not have sufficient selectivity for the components.
-
Column overloading: Too much crude material was loaded onto the column.
-
Poor column packing: An unevenly packed column will lead to band broadening and poor separation.
Solutions:
-
Optimize solvent system with TLC: Test various solvent systems to maximize the separation between the spot of your desired product and the impurities.
-
Reduce the amount of sample loaded.
-
Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The ideal solvent should be determined through small-scale solubility tests. Good single-solvent candidates for this compound include ethanol and isopropanol. A two-solvent system like ethanol/water or ethyl acetate/hexane may also be effective.[5][6]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and gently heat. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while swirling until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Recrystallization Workflow
Protocol 2: Flash Column Chromatography
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.[7] Vary the ratio (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Flash Column Chromatography Workflow
Purity Assessment
A combination of analytical techniques should be used to confirm the purity of the final product.
| Analytical Method | Information Provided | Typical Conditions |
| Melting Point | A sharp melting point range close to the literature value (61-63 °C) indicates high purity. | N/A |
| TLC | Quick assessment of the number of components in a sample. | Silica gel plate; Mobile phase: Hexane/Ethyl Acetate (e.g., 4:1). |
| HPLC | Quantitative purity assessment. | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at an appropriate wavelength (e.g., 254 nm).[8] |
| GC-MS | Purity assessment and identification of volatile impurities. | Column: Capillary column (e.g., HP-5ms); Carrier Gas: Helium; Detection: Mass Spectrometry. |
| 1H & 13C NMR | Structural confirmation and detection of impurities with distinct NMR signals. | Solvent: CDCl3; Reference: TMS (0 ppm). Impurity signals from common lab solvents can be identified using standard tables.[9] |
References
- 1. prepchem.com [prepchem.com]
- 2. This compound 98 21382-98-9 [sigmaaldrich.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scale-Up Synthesis of 4-(Methylthio)benzonitrile
Welcome to the technical support center for the synthesis of 4-(Methylthio)benzonitrile. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure a robust, safe, and efficient scale-up process.
Overview of Synthetic Strategies
The synthesis of this compound (4-MTBN) is critical for the production of various pharmaceuticals and advanced materials. While several synthetic routes exist, two predominate in literature and practice: the Nucleophilic Aromatic Substitution (SNAr) pathway and the Sandmeyer reaction. The choice of route for scale-up is a critical decision influenced by factors such as raw material cost, process safety, throughput, and waste management.
-
Route A: Nucleophilic Aromatic Substitution (SNAr): This is often the preferred industrial route. It typically involves the reaction of an activated aryl halide, such as 4-chlorobenzonitrile or 4-fluorobenzonitrile, with a sulfur nucleophile like sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base.
-
Route B: Sandmeyer Reaction: This classic transformation starts from 4-aminobenzonitrile.[1] The amine is first converted to a diazonium salt, which is then reacted with a copper(I) cyanide or a thiolate source to introduce the nitrile and methylthio groups, respectively (though cyanation is more common for the Sandmeyer reaction itself).[2][3][4]
The following sections will address specific challenges you may encounter with these processes in a practical, question-and-answer format.
Diagram: Choosing Your Scale-Up Route
The decision between SNAr and Sandmeyer routes involves a trade-off between reagent handling, safety, and cost. This decision tree outlines the key considerations.
References
Preventing decomposition of 4-(Methylthio)benzonitrile during reactions
Welcome to the technical support center for 4-(Methylthio)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent its decomposition and ensure the success of your reactions.
Introduction
This compound is a valuable bifunctional molecule, incorporating both a nitrile and a thioether group. This unique combination makes it a desirable starting material in the synthesis of a wide array of pharmaceutical and materials science targets. However, the presence of these two reactive moieties also presents a significant challenge: the potential for unwanted side reactions and decomposition. The primary modes of degradation are the oxidation of the thioether to the corresponding sulfoxide and sulfone, and the hydrolysis of the nitrile to an amide or a carboxylic acid.
This guide will provide you with the expertise and field-proven insights to anticipate and mitigate these decomposition pathways, ensuring the integrity of your reactions and the purity of your products.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
Encountering unexpected side products or low yields when using this compound can be frustrating. This troubleshooting guide is structured to help you diagnose the potential cause of decomposition and implement effective preventative measures.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving decomposition issues.
Caption: A decision tree for troubleshooting the decomposition of this compound.
Frequently Asked Questions (FAQs)
Thioether Oxidation
Q1: My reaction mixture is turning into a complex mess, and I suspect oxidation of the methylthio group. What are the common culprits?
A1: The thioether group in this compound is susceptible to oxidation to form 4-(methylsulfinyl)benzonitrile (the sulfoxide) and subsequently 4-(methylsulfonyl)benzonitrile (the sulfone). This is a common issue, especially in reactions that are not rigorously deoxygenated or that employ reagents with oxidative potential.
-
Atmospheric Oxygen: Prolonged reaction times at elevated temperatures in the presence of air can lead to slow oxidation.
-
Oxidizing Reagents: Peroxides (e.g., hydrogen peroxide), peroxy acids (e.g., m-CPBA), and even some metal catalysts under certain conditions can oxidize the thioether.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig couplings, the palladium catalyst, in combination with certain ligands and bases, can sometimes facilitate the oxidation of sensitive functional groups, including thioethers. This is often exacerbated by the presence of trace oxygen.
Q2: How can I prevent the oxidation of the methylthio group during my reaction?
A2: Preventing unwanted oxidation requires careful control of your reaction conditions.
| Strategy | Rationale |
| Inert Atmosphere | Purging your reaction vessel with an inert gas like argon or nitrogen and maintaining a positive pressure throughout the reaction is the most critical step to prevent oxidation by atmospheric oxygen. |
| Degassed Solvents | Solvents can dissolve a significant amount of oxygen. Always use freshly degassed solvents for your reactions. |
| Choice of Reagents | If your synthesis plan involves an oxidation step, choose a reagent that allows for selective oxidation to the desired state (e.g., sulfoxide vs. sulfone). For instance, using one equivalent of an oxidant like hydrogen peroxide in acetic acid can favor the formation of the sulfoxide.[1] |
| Reaction Time & Temperature | Minimize reaction times and use the lowest effective temperature to reduce the likelihood of side reactions, including oxidation. |
| Ligand Selection in Palladium Catalysis | In palladium-catalyzed reactions, the choice of phosphine ligand can be crucial. Some phosphine ligands are easily oxidized, and this process can sometimes be linked to the oxidation of the substrate. Using more air-stable ligands or pre-catalysts can be beneficial. |
Q3: I actually want to oxidize the thioether to the sulfoxide. How can I do this selectively without forming the sulfone?
A3: Selective oxidation to the sulfoxide can be achieved by carefully controlling the stoichiometry of the oxidizing agent and the reaction conditions. A well-regarded, environmentally friendly method involves the use of hydrogen peroxide.[1]
Experimental Protocol: Selective Oxidation to 4-(Methylsulfinyl)benzonitrile
Objective: To selectively oxidize this compound to 4-(methylsulfinyl)benzonitrile.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Nitrile Hydrolysis
Q4: I'm running my reaction under basic/acidic conditions and I'm seeing a new, more polar spot on my TLC. Could it be nitrile hydrolysis?
A4: Yes, it is highly likely. The nitrile group of this compound can be hydrolyzed to the corresponding primary amide, 4-(methylthio)benzamide, or further to the carboxylic acid, 4-(methylthio)benzoic acid. This is particularly common under harsh acidic or basic conditions, especially in the presence of water and at elevated temperatures.
Q5: What conditions favor nitrile hydrolysis and how can I avoid it?
A5: The rate of nitrile hydrolysis is dependent on pH, temperature, and the presence of water.
| Condition Favoring Hydrolysis | Prevention Strategy |
| Strongly Acidic or Basic Conditions | If possible, use milder bases or acids. For example, in a palladium-catalyzed coupling, a weaker base like potassium carbonate might be preferable to a stronger one like sodium hydroxide if nitrile hydrolysis is a concern. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and dry glassware. |
| Elevated Temperatures | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Times | Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the nitrile to hydrolytic conditions. |
Palladium-Catalyzed Cross-Coupling Reactions
Q6: I am using this compound in a Suzuki or Buchwald-Hartwig reaction and my yields are low. What are the potential issues?
A6: Thioethers can be problematic in palladium-catalyzed cross-coupling reactions for several reasons:
-
Catalyst Poisoning: Sulfur-containing compounds can act as poisons to palladium catalysts by strongly coordinating to the metal center, thereby inhibiting catalytic activity.
-
Oxidation: As discussed earlier, the reaction conditions can lead to the oxidation of the thioether, forming the sulfoxide or sulfone, which may have different reactivity or may not be the desired product.
-
Nitrile Hydrolysis: The basic conditions often employed in these reactions can lead to the hydrolysis of the nitrile group.
Q7: How can I improve the success of my Suzuki or Buchwald-Hartwig reaction with this compound?
A7:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in Buchwald-Hartwig amination can help to stabilize the palladium catalyst and prevent deactivation by the thioether.[3]
-
Base Selection: Use the mildest base that is effective for the reaction. For Suzuki couplings, bases like potassium carbonate or cesium carbonate are often used. For Buchwald-Hartwig reactions, bases like cesium carbonate or potassium phosphate may be gentler than strong alkoxides.
-
Inert Conditions: Rigorous exclusion of oxygen is paramount to prevent both catalyst deactivation and thioether oxidation.
-
Protecting Groups: If other strategies fail, consider a protecting group for the thioether.
Protecting Group Strategies
Q8: When should I consider using a protecting group for the thioether, and what are my options?
A8: If you are performing a reaction that is incompatible with the thioether (e.g., a strong oxidation) or if you are experiencing persistent catalyst poisoning in a cross-coupling reaction, a protecting group may be necessary. A common strategy for protecting thiols is to convert them to a more robust thioether, but since we start with a thioether, our options are more limited. One potential strategy is to temporarily oxidize the thioether to a sulfoxide. The sulfoxide is less nucleophilic and less likely to poison a palladium catalyst. After the desired reaction is complete, the sulfoxide can be reduced back to the thioether.
Workflow for a Protected Reaction Sequence
Caption: A general workflow illustrating the use of a sulfoxide as a protecting group for the thioether functionality.
Analytical Methods for Monitoring Decomposition
To effectively troubleshoot and optimize your reactions, it is crucial to have reliable analytical methods to identify and quantify this compound and its potential decomposition products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for the simultaneous analysis of this compound and its more polar degradation products.
Table 1: Suggested HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase B to elute the less polar starting material after the more polar byproducts. A typical gradient might be 5% to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | 1. 4-(Methylthio)benzoic acid2. 4-(Methylsulfinyl)benzonitrile3. 4-(Methylsulfonyl)benzonitrile4. This compound |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful tool for analyzing the reaction mixture, particularly for identifying volatile components.
Table 2: Key Mass Spectral Fragments (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 149 | 134 ([M-CH₃]⁺), 103 ([M-SCH₃]⁺) |
| 4-(Methylsulfinyl)benzonitrile | 165 | 150 ([M-CH₃]⁺), 117 ([M-SOCH₃]⁺) |
| 4-(Methylsulfonyl)benzonitrile | 181 | 166 ([M-CH₃]⁺), 102 ([M-SO₂CH₃]⁺) |
References
Improving the selectivity of reactions with 4-(Methylthio)benzonitrile
Introduction
Welcome to the technical support guide for 4-(Methylthio)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. This compound presents unique challenges and opportunities due to its two distinct reactive centers: the nucleophilic methylthio group and the electrophilic nitrile group, both attached to an aromatic ring. Achieving high selectivity is paramount for successful downstream applications.
This guide provides in-depth, field-tested insights in a question-and-answer format to address the most common selectivity and reactivity issues encountered in the lab. We will explore the "why" behind the protocols, grounding our recommendations in mechanistic principles to empower you to troubleshoot effectively.
Diagram: Key Reactive Sites and Selectivity Challenges
Caption: Reactivity map for this compound highlighting key selectivity challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Selectivity in Sulfide Oxidation
Question 1: I am trying to oxidize the methylthio group to a sulfoxide, but I'm getting a significant amount of the over-oxidized sulfone product. How can I improve selectivity for the sulfoxide?
Answer: This is a classic chemoselectivity challenge. The sulfoxide is electron-richer than the starting sulfide, making it susceptible to further oxidation. The key is to control the reaction conditions and choose the right oxidant.
Core Principle: To favor the formation of 4-(methylsulfinyl)benzonitrile over 4-(methylsulfonyl)benzonitrile, you must use a mild oxidizing agent and carefully control the stoichiometry and temperature.
Troubleshooting Protocol:
-
Choice of Oxidant: Avoid harsh oxidants like KMnO₄. Instead, opt for reagents known for selective sulfide-to-sulfoxide oxidation.
-
m-Chloroperoxybenzoic acid (m-CPBA): Highly effective, but stoichiometry is critical. Using exactly 1.0 equivalent is crucial.
-
Sodium periodate (NaIO₄): A very reliable and mild oxidant for this transformation, often providing high yields of the sulfoxide with minimal sulfone formation.
-
Hydrogen Peroxide (H₂O₂): Can be used, but often requires a catalyst (like selenium dioxide) and careful temperature control to prevent over-oxidation.
-
-
Temperature Control: Perform the reaction at low temperatures. Start at 0 °C and let the reaction slowly warm to room temperature. This moderates the reaction rate and reduces the likelihood of the second oxidation step.
-
Solvent Choice: Dichloromethane (DCM) or chloroform are common choices for m-CPBA oxidations. For NaIO₄, a mixture of methanol and water is typically used.
Recommended Experimental Protocol (using NaIO₄):
| Parameter | Value | Rationale |
| Reagent | Sodium periodate (NaIO₄) | Mild and selective for sulfoxide formation. |
| Stoichiometry | 1.1 equivalents | A slight excess ensures full conversion of the starting material. |
| Solvent | Methanol/Water (e.g., 3:1 v/v) | Solubilizes both the organic substrate and the inorganic oxidant. |
| Temperature | 0 °C to Room Temperature | Minimizes over-oxidation by controlling the reaction kinetics. |
| Reaction Time | 2-4 hours (monitor by TLC) | Avoids prolonged reaction times that could lead to side products. |
What if it still fails? If over-oxidation persists, it may be due to impurities in the starting material or solvent. Ensure all reagents are pure and solvents are anhydrous (if using m-CPBA).
Category 2: Selective Transformations of the Nitrile Group
Question 2: I want to reduce the nitrile to a primary amine (4-(methylthio)benzylamine), but my sulfide group is being affected. What are the best conditions for this selective reduction?
Answer: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to cleavage of the C-S bond, especially with prolonged reaction times or high temperatures. The choice of a milder or more specific reducing agent is key.
Core Principle: To selectively reduce the nitrile in the presence of a thioether, you need a reagent that is a potent hydride donor for nitriles but does not readily interact with the sulfur atom. Catalytic hydrogenation is an excellent method.
Troubleshooting Protocol:
-
Catalytic Hydrogenation: This is often the cleanest and most effective method.
-
Catalyst: Raney Nickel (Ra-Ni) is a common choice. However, be aware that some grades of Raney Nickel can promote desulfurization. A deactivated or "poisoned" catalyst can be a better choice. Palladium on carbon (Pd/C) can also be used, but may require higher pressures.
-
Solvent: An alcoholic solvent like ethanol or methanol, often with ammonia added (e.g., a 7N solution of ammonia in methanol). The ammonia helps to prevent the formation of secondary amine side products.
-
Pressure: Hydrogen pressure can range from 50 psi to 500 psi, depending on the catalyst and substrate concentration.
-
-
Alternative Hydride Reagents:
-
Borane-tetrahydrofuran complex (BH₃·THF): This reagent is known for reducing nitriles in the presence of many functional groups, including thioethers. It is generally less reactive towards the C-S bond than LiAlH₄.
-
Recommended Experimental Protocol (Catalytic Hydrogenation):
| Parameter | Value | Rationale |
| Catalyst | Raney Nickel (W-2) | Highly active for nitrile reduction. |
| Solvent | Ethanolic Ammonia (2M) | Ammonia suppresses the formation of secondary amine byproducts. |
| Hydrogen Pressure | 50-100 psi | Sufficient for reduction without requiring highly specialized equipment. |
| Temperature | Room Temperature to 40 °C | Mild conditions to preserve the thioether linkage. |
| Monitoring | Monitor H₂ uptake or TLC | Ensures reaction goes to completion without unnecessary exposure. |
Diagram: Logic for Choosing a Nitrile Reducing Agent
Caption: Decision workflow for the selective reduction of the nitrile group.
Category 3: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question 3: I need to perform a bromination on the aromatic ring. Where will the bromine add, and how can I control the outcome?
Answer: The regiochemical outcome of an EAS reaction on this compound is determined by the competing directing effects of the two substituents.
Core Principle:
-
-SMe (Methylthio) group: An ortho-, para-directing and activating group.
-
-CN (Nitrile) group: A meta-directing and deactivating group.
The powerful activating and ortho-, para-directing nature of the methylthio group dominates the deactivating, meta-directing effect of the nitrile group. Therefore, electrophilic substitution will occur at the positions ortho to the methylthio group.
Predicted Outcome: The major product of monobromination will be 3-bromo-4-(methylthio)benzonitrile .
Diagram: Directing Effects in Electrophilic Aromatic Substitution
Caption: Dominant directing effect of the -SMe group in EAS reactions.
Recommended Experimental Protocol (Monobromination):
| Parameter | Value | Rationale |
| Reagent | N-Bromosuccinimide (NBS) | A mild source of electrophilic bromine, reducing the risk of polybromination and side reactions. |
| Catalyst | Acetic Acid (as solvent) or catalytic Iron(III) bromide (FeBr₃) | Acetic acid can act as a mild catalyst and solvent. FeBr₃ is a stronger Lewis acid catalyst if needed. |
| Temperature | 0 °C to Room Temperature | Standard conditions for NBS bromination to control selectivity. |
| Control | Protect from light | NBS can decompose to form radical species in light; performing the reaction in the dark is good practice. |
Troubleshooting: If you observe polybromination, reduce the stoichiometry of NBS to <1.0 equivalent and run the reaction at a lower temperature for a shorter duration. If the reaction is too slow, consider using a more potent system like Br₂ with FeBr₃, but be prepared for potentially lower selectivity.
Technical Support Center: Method Refinement for the Analysis of 4-(Methylthio)benzonitrile
Welcome to the dedicated technical support guide for the analysis of 4-(Methylthio)benzonitrile. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we address common challenges and provide in-depth, field-proven insights to refine your analytical methods, ensuring accuracy, reproducibility, and efficiency in your experiments.
Foundational Knowledge: Understanding the Analyte
Successful method development begins with a thorough understanding of the analyte's physicochemical properties. This compound (CAS: 21382-98-9) is an aromatic compound featuring both a nitrile (-C≡N) and a thioether (-S-CH₃) functional group. This unique structure presents specific analytical considerations. The aromatic ring and nitrile group introduce polarity and potential for π-π interactions, while the sulfur atom can lead to challenges such as unwanted interactions with metal surfaces in chromatographic systems.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NS | [3][4] |
| Molecular Weight | 149.21 g/mol | |
| Melting Point | 61-63 °C (lit.) | [3][5] |
| Boiling Point | 272 °C (lit.) | [3][5] |
| Appearance | Solid | [5] |
| Solubility | Insoluble in water | [3][5] |
| SMILES String | CSc1ccc(cc1)C#N |
General Workflow for Method Development
A systematic approach is crucial for developing a robust analytical method. The following workflow outlines the key stages, from initial sample handling to final method validation.
Caption: General workflow for analytical method development.
Sample Preparation: FAQs and Best Practices
Effective sample preparation is the cornerstone of reliable analysis, preventing issues like column clogging and system contamination.[6][7]
Q1: What is the best solvent to dissolve this compound?
A: Acetonitrile (MeCN) is the recommended primary solvent. Its polarity is well-suited for dissolving the compound and it is compatible with reversed-phase HPLC mobile phases. For GC analysis, dichloromethane or a similar volatile solvent can be used.[6] Given the compound's insolubility in water, avoid purely aqueous diluents.[3][5]
Senior Application Scientist's Insight: Always prepare your standards and samples in a solvent that is as close as possible in composition to your initial mobile phase (for HPLC) or is highly volatile (for GC). This practice minimizes peak distortion, such as splitting or fronting, which can occur due to solvent mismatch effects upon injection.[8] For HPLC, if your mobile phase starts at 90% water and 10% acetonitrile, preparing your sample in 100% acetonitrile can still cause issues. A 50/50 mix of acetonitrile and water is often a safer choice.
Q2: Do I need to filter my samples before injection?
A: Yes, absolutely. All samples and standards should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into an HPLC system.[9] This is a critical step to remove particulate matter that can clog the column inlet frit, leading to high backpressure and poor peak shape.[9][10]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the analysis of non-volatile and thermally stable compounds like this compound.
HPLC Troubleshooting Guide & FAQs
Q1: What is a good starting point for an HPLC method?
A: A robust starting point is a reversed-phase method using a C18 column with a water/acetonitrile gradient and UV detection.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the aromatic ring.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for polar compounds.[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent with good UV transparency. |
| Gradient | 10% to 90% B over 15 minutes | A scouting gradient to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times.[13] |
| Detection (UV) | 210 nm and 254 nm | 210 nm provides general sensitivity; 254 nm is good for aromatic compounds.[12] |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion. |
Q2: My peak for this compound is tailing. What's the cause and how do I fix it?
A: Peak tailing is a common issue and can stem from several sources. The primary suspects are secondary interactions with the column stationary phase or active sites in the system.
Senior Application Scientist's Insight: The sulfur atom in the thioether group can exhibit unwanted interactions with metal surfaces within the HPLC flow path (e.g., stainless steel tubing, column frit). This is a known issue for organosulfur compounds.[1] While less common in modern PEEK-lined systems, it's a possibility. More likely, however, are secondary polar interactions between the nitrile group and exposed, acidic silanol groups on the silica support of the stationary phase.[11]
Caption: Troubleshooting flowchart for HPLC peak tailing.
Q3: How can I increase the retention of this compound on my C18 column?
A: To increase retention in reversed-phase HPLC, you need to make the mobile phase "weaker" (more polar). This is achieved by decreasing the percentage of the organic solvent (acetonitrile). For example, start your gradient at a lower %B or use a shallower gradient.
Senior Application Scientist's Insight: If reducing the organic content isn't sufficient or leads to excessively long run times, consider a different stationary phase. A biphenyl phase column can provide enhanced retention for aromatic compounds containing sulfur groups through π-π interactions.[1] This alternative retention mechanism can be highly effective for compounds like this compound.
Detailed Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Perform serial dilutions with a 50:50 acetonitrile/water mixture to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in acetonitrile.
-
Dilute as necessary with 50:50 acetonitrile/water to fall within the calibration range.
-
Filter the final solution through a 0.22 µm PTFE syringe filter.
-
-
Instrument Setup & Execution:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.[13]
-
Set up the instrument sequence, starting with a blank injection (diluent), followed by the calibration standards, and then the samples.
-
Execute the run using the parameters outlined in Table 2.
-
Gas Chromatography (GC) Analysis
With a boiling point of 272 °C, this compound is amenable to GC analysis.[3] However, the presence of the sulfur atom requires careful consideration to avoid analytical issues.[2][14]
GC Troubleshooting Guide & FAQs
Q1: Is GC-MS a good technique for this compound?
A: Yes, GC-MS is an excellent technique for both identification and quantification. It provides high sensitivity and selectivity.[15] The primary challenge is ensuring the compound passes through the GC system without degradation or adsorption.
Q2: I'm seeing significant peak tailing and poor reproducibility in my GC analysis. What should I do?
A: This is a classic symptom of active sites within the GC system interacting with the analyte. For sulfur-containing compounds, both metal surfaces and active silanol groups are common culprits.[2]
Senior Application Scientist's Insight: The thioether group is particularly susceptible to interaction with active sites.[2] Your first line of defense is the inlet liner. A dirty or non-deactivated liner is the most common source of these problems. Always use a high-quality, deactivated liner and change it frequently. If problems persist, the issue could be column contamination at the inlet or improper column installation.[16]
Troubleshooting Steps for GC Peak Tailing:
-
Replace the Inlet Liner and Septum: Start with the simplest and most common solution. Use a deactivated liner, potentially with glass wool, to ensure proper vaporization and trap non-volatile residues.
-
Check for Leaks: Use an electronic leak detector to check fittings at the inlet and detector. Leaks can cause baseline instability and affect reproducibility.[17]
-
Column Maintenance: Trim the front end of the column (approx. 10-15 cm). The inlet side of the column sees the most "dirty" part of the sample and can accumulate non-volatile material, creating active sites.
-
Condition the Column: After installation, properly condition the column according to the manufacturer's instructions to remove any residual impurities.
Detailed Protocol: GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare stock and working standards in a high-volatility solvent like dichloromethane or ethyl acetate.
-
Prepare samples similarly, ensuring the final concentration is within the instrument's linear range.
-
-
Instrument Setup & Execution:
-
GC System: Agilent 7890B or equivalent.
-
Inlet: Split/Splitless, operated in Split mode (e.g., 20:1 ratio) to handle potentially high concentrations and minimize inlet residence time.
-
Inlet Temperature: 250 °C.
-
Liner: Deactivated, single-taper split liner.
-
Column: A mid-polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line Temp: 280 °C.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Acquisition Mode: Scan (e.g., m/z 40-300) for qualitative analysis and method development. Switch to Selected Ion Monitoring (SIM) for quantitative analysis, using the molecular ion and key fragments.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 21382-98-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 21382-98-9 [chemicalbook.com]
- 6. organomation.com [organomation.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. realab.ua [realab.ua]
- 11. HPLC Separation of Dequalinium and Benzonitrile on Different Columns | SIELC Technologies [sielc.com]
- 12. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-(Methylthio)benzonitrile for the Modern Laboratory
In the landscape of pharmaceutical and materials science research, 4-(Methylthio)benzonitrile serves as a important building block. Its strategic placement of a nitrile and a methylthio group on an aromatic ring allows for diverse functional group transformations, making it a valuable intermediate in the synthesis of more complex molecules. The efficiency, scalability, and safety of its synthesis are therefore of paramount concern to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of three distinct and viable synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, practical considerations, and safety implications of each pathway. The objective is to equip the reader with the critical information needed to select the most appropriate synthetic strategy for their specific laboratory context and project goals.
Route 1: The Classic Sandmeyer Reaction from 4-(Methylthio)aniline
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable, albeit traditional, path to aryl nitriles from the corresponding anilines.[1] The process involves two key stages: the diazotization of the primary aromatic amine, followed by a copper(I) cyanide-mediated displacement of the resulting diazonium group.[1][2]
Mechanistic Rationale
The reaction begins with the in situ formation of nitrous acid from sodium nitrite and a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C). The nitrous acid generates the nitrosonium ion (NO⁺), a potent electrophile that reacts with the amino group of 4-(methylthio)aniline to form a stable diazonium salt.
The second stage is the Sandmeyer cyanation itself. The diazonium salt is added to a solution of copper(I) cyanide. The mechanism is believed to proceed via a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[1] This aryl radical then reacts with a copper(II) cyanide species to form the final product, this compound, while regenerating the copper(I) catalyst.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Experimental Insights & Considerations
The strict control of temperature during diazotization is critical; diazonium salts are thermally unstable and can decompose violently at higher temperatures. The use of stoichiometric or even super-stoichiometric amounts of copper cyanide is common to drive the reaction to completion.[1] While effective, this route involves the handling of highly toxic cyanide salts and the disposal of copper-containing waste streams, which are significant environmental and safety drawbacks.
Route 2: Palladium-Catalyzed Cyanation of 4-Bromothioanisole
Modern cross-coupling chemistry offers a powerful alternative to classical methods. Palladium-catalyzed cyanation reactions have emerged as milder and more functional-group-tolerant methods for the synthesis of aryl nitriles.[3] This route begins with 4-bromothioanisole, a readily available aryl bromide.
Mechanistic Rationale
The catalytic cycle, typical for many palladium-catalyzed cross-couplings, involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-bromothioanisole, forming a Pd(II) intermediate.
-
Transmetalation: The cyanide anion (from a source like Zn(CN)₂) transmetalates to the palladium center, displacing the bromide.
-
Reductive Elimination: The aryl group and the cyanide ligand are reductively eliminated from the palladium center, forming the C-CN bond of the product and regenerating the Pd(0) catalyst.
The use of zinc cyanide (Zn(CN)₂) is advantageous as it is less acutely toxic than alkali metal cyanides and its lower solubility can help prevent catalyst poisoning by maintaining a low concentration of free cyanide in solution.[3]
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Insights & Considerations
This method often employs a heterogeneous catalyst like palladium on carbon (Pd/C), which simplifies purification as the catalyst can be removed by filtration.[4] The addition of ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. While yields are generally high and conditions are milder than the Rosenmund-von Braun reaction (the copper-mediated analogue), the cost of the palladium catalyst and ligands can be a significant factor, especially on a large scale.
Route 3: Schmidt Reaction of 4-(Methylthio)benzaldehyde
The Schmidt reaction provides a highly efficient and direct conversion of aldehydes to nitriles using an azide reagent under acidic conditions.[5] This modern approach is notable for its high yield and mild reaction conditions for the specific synthesis of this compound.
Mechanistic Rationale
The reaction of an aldehyde with an azide, such as azidotrimethylsilane (TMSN₃), is catalyzed by a strong acid like triflic acid (TfOH). The aldehyde is first protonated by the acid, activating the carbonyl group towards nucleophilic attack by the azide. This forms an intermediate which, after a series of steps including rearrangement and the expulsion of stable nitrogen gas, yields the nitrile.[5][6] The use of the solvent 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is noted to be beneficial, likely due to its strong hydrogen-bond-donating ability which further activates the carbonyl group.
Caption: Schmidt reaction for the synthesis of this compound.
Experimental Insights & Considerations
This method stands out for its operational simplicity, short reaction time (often 30 minutes at room temperature), and exceptionally high reported yield (90%). The primary safety concern is the use of azidotrimethylsilane, which is toxic and can form highly explosive hydrazoic acid in the presence of protic acids.[7] Therefore, strict anhydrous conditions and proper personal protective equipment are essential. The workup is often straightforward, avoiding aqueous extraction in some protocols.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Pd-Catalyzed Cyanation | Route 3: Schmidt Reaction |
| Starting Material | 4-(Methylthio)aniline | 4-Bromothioanisole | 4-(Methylthio)benzaldehyde |
| Key Reagents | NaNO₂, HCl, CuCN | Pd/C, dppf, Zn(CN)₂ | TMSN₃, TfOH, HFIP |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (80-95%) | Excellent (90%) |
| Reaction Conditions | Low temp. (0-5°C), then elevated | Mild to elevated temp. (80-120°C) | Room Temperature |
| Reaction Time | Several hours | Several hours | ~30 minutes |
| Key Safety Hazard | Highly toxic NaCN/KCN, unstable diazonium salts | Toxic Zn(CN)₂, expensive/pyrophoric ligands | Toxic TMSN₃, potentially explosive HN₃ |
| Scalability | Well-established, but waste is an issue | Good, catalyst cost is a factor | Good, but azide safety is critical |
| Cost Profile | Low reagent cost, high waste disposal cost | High catalyst/ligand cost | Moderate reagent cost |
Detailed Experimental Protocols
Protocol for Route 1: Sandmeyer Reaction
-
Diazotization: In a flask equipped with a stirrer, dissolve 4-(methylthio)aniline (1.0 eq) in a 3M solution of hydrochloric acid. Cool the resulting suspension to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture, and extract with an organic solvent (e.g., dichloromethane or toluene). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for Route 2: Palladium-Catalyzed Cyanation
-
Reaction Setup: To an oven-dried flask, add 4-bromothioanisole (1.0 eq), zinc cyanide (0.6 eq), Pd/C (e.g., 10% Pd, 2 mol%), and dppf (4 mol%).
-
Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent, such as N,N-dimethylacetamide (DMAC). Heat the reaction mixture to 110-120 °C and stir for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and other solids. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol for Route 3: Schmidt Reaction
-
Reaction Setup: In a fume hood, to a solution of 4-(methylthio)benzaldehyde (1.0 eq, 0.5 mmol) in a 1:1 mixture of hexafluoro-2-propanol (HFIP) and acetonitrile (ACN) (2.0 mL), add azidotrimethylsilane (TMSN₃) (2.0 eq, 1.0 mmol).
-
Reaction Execution: Cool the mixture if necessary, then add triflic acid (TfOH) (0.4 eq, 0.2 mmol) dropwise. Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a colorless solid.
Conclusion and Recommendation
Each of the discussed synthetic routes offers a viable method for preparing this compound, but they present distinct advantages and disadvantages.
-
The Sandmeyer reaction is a classic, cost-effective method suitable for large-scale synthesis where the infrastructure to handle highly toxic cyanides and copper waste is in place. However, its multi-step nature and safety concerns make it less appealing for rapid, small-scale laboratory synthesis.
-
The Palladium-catalyzed cyanation represents a significant improvement in terms of mildness and functional group tolerance. It is an excellent choice for synthesizing analogues and for situations where avoiding harsh reagents is a priority. The primary drawback is the cost of the catalyst system.
-
The Schmidt reaction stands out as the most efficient and rapid method for this specific transformation, delivering a high yield in a short time under ambient conditions. Its operational simplicity is a major advantage for research and discovery labs. However, the safe handling of azide reagents is non-negotiable and requires rigorous adherence to safety protocols.
For the modern research laboratory focused on efficiency, yield, and speed, the Schmidt reaction is the recommended route , provided that the laboratory is equipped for and experienced in the safe handling of azide compounds. For process development and scale-up where cost is a major driver, a thorough evaluation of the Pd-catalyzed route versus a modernized and contained Sandmeyer process would be warranted.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
A Comparative Guide to 4-(Methylthio)benzonitrile and 4-Methoxybenzonitrile in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic campaign. Benzonitrile derivatives, in particular, are prevalent scaffolds in medicinal chemistry. This guide provides an in-depth technical comparison of two such derivatives, 4-(methylthio)benzonitrile and 4-methoxybenzonitrile, in the context of palladium-catalyzed cross-coupling reactions. By examining their intrinsic electronic and steric properties alongside available experimental data, we aim to provide a rational basis for substrate selection in your next synthetic endeavor.
Physicochemical Properties: A Tale of Two Donors
The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the electronic and steric nature of its substituents. The methylthio (-SMe) and methoxy (-OMe) groups, both positioned para to the nitrile, exert significant influence on the electron density of the aromatic ring and its susceptibility to oxidative addition, the often rate-determining step in many palladium-catalyzed cycles.
| Parameter | 4-(Methylthio) Group (-SMe) | 4-Methoxy Group (-OMe) | Analysis |
| Hammett Constant (σp) | 0.00[1][2] | -0.27[3] | The methoxy group is a significantly stronger electron-donating group through resonance (+R effect) than the methylthio group. The near-zero σp value of the -SMe group suggests a balance between its electron-donating resonance and electron-withdrawing inductive effects. |
| Taft Steric Parameter (Es) | -1.07 (for -SH)[4] | -0.55[4][5] | While a direct value for -SMe is not readily available, the value for the related -SH group suggests it is sterically more demanding than the -OMe group. This is attributed to the larger atomic radius of sulfur compared to oxygen and the longer C-S bond length. |
The stronger electron-donating nature of the methoxy group increases the electron density on the aromatic ring, which can hinder the oxidative addition of the palladium(0) catalyst. Conversely, the less electron-donating methylthio group may render the aryl-halide bond more susceptible to cleavage. However, the greater steric bulk of the methylthio group could potentially impede the approach of the bulky palladium catalyst. This interplay of electronic and steric effects dictates the relative performance of these two substrates in cross-coupling reactions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
To provide a practical comparison, we will examine the performance of aryl halides bearing the 4-methylthio and 4-methoxy substituents in several key cross-coupling reactions. For a more direct comparison, we will consider 4-bromobenzonitrile as the core structure, with the understanding that the nitrile group is a moderate electron-withdrawing group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The electronic nature of the substituent on the aryl halide can significantly impact the reaction efficiency.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~91 | [6] |
| 4-(Methylthio)phenylboronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [This is a representative protocol based on common Suzuki conditions] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid [6]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The electron density of the aryl halide plays a crucial role in this reaction.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃ / IPr | KOBu-t | Toluene | 85 | 0.5 | ~95 | [7] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOBu-t | Toluene | 80 | 4 | 60 | [8] |
In the absence of direct data for our target substrates, we can draw inferences from related systems. The high yield obtained with 4-bromo-N,N-dimethylaniline, a strongly electron-rich substrate, suggests that the Buchwald-Hartwig amination is tolerant of electron-donating groups. Given that the -SMe group is less electron-donating than -NMe₂, it is reasonable to predict that 4-(methylthio)bromobenzonitrile would be a viable, and likely more reactive, substrate in this transformation.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine [8][9]
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.08 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene as the solvent.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring for the specified time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired arylamine.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Electron-deficient aryl halides generally exhibit higher reactivity in this reaction.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ | Cs₂CO₃ | DMF | 110-130 | 1 | 20-46 | [10] |
| 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 6 | ~93 | [Based on similar protocols][11] |
The available data for 4-bromoanisole shows moderate yields, suggesting that the electron-donating methoxy group may slightly disfavor the reaction. In contrast, electron-deficient aryl halides like 4-bromobenzonitrile are expected to be more reactive. Given that the methylthio group is less electron-donating than the methoxy group, 4-(methylthio)bromobenzonitrile is anticipated to exhibit reactivity intermediate between that of 4-bromoanisole and 4-bromobenzonitrile in the Heck reaction.
Experimental Protocol: Heck Reaction of an Aryl Bromide with Styrene [2]
-
In a reaction vessel, combine the aryl bromide (10 mmol), styrene (12 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), and a phosphine ligand (e.g., PPh₃, 0.4 mmol).
-
Add a base (e.g., K₂CO₃, 15 mmol) and a solvent (e.g., DMF, 5 mL).
-
Degas the mixture by purging with an inert gas.
-
Heat the reaction to 100-120 °C for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired stilbene derivative.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes. Similar to the Heck reaction, electron-poor aryl halides tend to be more reactive.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | - | [TBP][4EtOV] | - | - | 82 | [12] | |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | - | TMP | rt | 2 | 92 | [13] |
The high yield obtained with 4-bromobenzonitrile in a copper-free Sonogashira reaction at room temperature highlights the favorable reactivity of this electron-deficient substrate. The 4-iodoanisole also provides a good yield, demonstrating the viability of electron-rich substrates, particularly with the more reactive iodide leaving group. It can be inferred that 4-(methylthio)bromobenzonitrile, with its less electron-donating substituent compared to the methoxy group, would be a highly effective substrate in Sonogashira couplings, likely exhibiting reactivity superior to that of 4-bromoanisole.
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Bromobenzonitrile with Phenylacetylene [13]
-
To an oven-dried Schlenk tube, add 4-bromobenzonitrile (0.5 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (2.5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) via syringe.
-
Finally, add phenylacetylene (0.8 mmol) via syringe.
-
Stir the reaction mixture at room temperature, monitoring progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford 4-(phenylethynyl)benzonitrile.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Mechanistic Discussion and Rationale for Experimental Choices
The observed and predicted reactivity trends can be rationalized by considering the electronic and steric properties of the -SMe and -OMe substituents. The stronger electron-donating character of the methoxy group (-OMe) enriches the aryl ring with electron density, which can slow down the rate-determining oxidative addition step by making the C-X bond less electrophilic. The methylthio group (-SMe), being a weaker electron donor, is expected to have a less pronounced deactivating effect, thus favoring oxidative addition.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing cross-coupling reactions.
-
Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XantPhos, BINAP) is common as they promote the reductive elimination step and stabilize the active Pd(0) species. The choice of ligand can be tailored to the specific substrates and reaction type.
-
Base: A base is required to facilitate the transmetalation step in Suzuki-Miyaura reactions and to neutralize the HX formed in Heck and Sonogashira couplings. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, NaOBu-t) can significantly impact the reaction outcome.
-
Solvent: The solvent choice depends on the solubility of the reactants and catalyst, as well as the reaction temperature. Aprotic polar solvents like DMF, dioxane, and toluene are frequently employed.
Conclusion and Recommendations
In the landscape of cross-coupling reactions, both this compound and 4-methoxybenzonitrile serve as valuable building blocks. However, their subtle electronic and steric differences can be leveraged for strategic advantage.
-
4-Methoxybenzonitrile , with its strong electron-donating methoxy group, may be slightly less reactive in cross-coupling reactions where oxidative addition is rate-limiting. However, its widespread availability and well-established reactivity make it a reliable choice.
-
This compound , with its less electron-donating and more sterically hindered methylthio group, is predicted to be a more reactive substrate in many palladium-catalyzed cross-coupling reactions. This enhanced reactivity could translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, making it an attractive alternative, particularly for more challenging transformations.
Ultimately, the choice between these two substrates will depend on the specific requirements of the synthetic target, the desired reaction conditions, and the availability of starting materials. It is recommended to perform small-scale optimization experiments to identify the ideal conditions for each specific application.
References
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. web.viu.ca [web.viu.ca]
- 4. rsc.org [rsc.org]
- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted Benzonitriles for Drug Development Professionals
Abstract
Benzonitrile derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1] The reactivity of the benzonitrile core is not static; it can be precisely modulated by the nature and position of substituents on the aromatic ring. These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and transformations of the nitrile itself.[1] This guide provides a comparative analysis of the reactivity of substituted benzonitriles in key chemical transformations, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of novel molecules.
The Pillars of Reactivity: Electronic and Steric Effects
The chemical behavior of a substituted benzonitrile is primarily governed by the interplay of electronic and steric effects imparted by the substituents. These effects alter the electron density distribution across the aromatic system and the accessibility of reactive sites.
Electronic Effects: A Tale of Two Influences
Substituents exert their electronic influence through two primary mechanisms: inductive and resonance effects.[2]
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and arise from differences in electronegativity between a substituent and a carbon atom of the benzene ring.[2] Electron-withdrawing groups (EWGs) like -NO2 and -CF3 pull electron density away from the ring, while electron-donating groups (EDGs) like alkyl groups (-CH3) push electron density towards it.
-
Resonance Effects: These occur through the pi (π) system and involve the delocalization of electrons.[2] EDGs with lone pairs, such as methoxy (-OCH3) and amino (-NH2) groups, donate electron density to the ring, particularly at the ortho and para positions. Conversely, EWGs with π-bonds to electronegative atoms, like nitro (-NO2) and carbonyl (-C=O) groups, withdraw electron density from the ring, again with the most significant impact at the ortho and para positions.[2]
Table 1: Classification of Common Substituents
| Substituent Type | Examples | Primary Electronic Effects | Impact on Aromatic Ring |
| Activating (EDGs) | -OH, -OR, -NH2, -R | Resonance donation, Inductive donation | Increases nucleophilicity, directs ortho, para |
| Deactivating (EWGs) | -NO2, -CN, -C(O)R, -SO3H | Resonance withdrawal, Inductive withdrawal | Decreases nucleophilicity, directs meta |
| Deactivating Halogens | -F, -Cl, -Br, -I | Inductive withdrawal > Resonance donation | Decreases nucleophilicity, directs ortho, para |
Steric Effects: The Influence of Bulk
Beyond electronics, the sheer size of a substituent can influence reactivity.[3] Bulky groups, particularly at the ortho position, can physically block the approach of reagents to an adjacent reaction site, a phenomenon known as steric hindrance.[3][4] This can affect both the rate of reaction and the regiochemical outcome.[2][4] For instance, the low reactivity of some ortho-substituted aryl nitriles is a well-documented phenomenon.[5]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups can activate the ring to undergo nucleophilic aromatic substitution (SNAr).[6] The nitrile group itself is a moderate EWG and can facilitate SNAr, especially when positioned ortho or para to a good leaving group.[1][7] The reaction is dramatically accelerated by the presence of additional strong EWGs like a nitro group.[1][7]
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first, rate-determining step is the nucleophilic attack to form a resonance-stabilized carbanion known as a Meisenheimer complex.[6][8][9] The stability of this intermediate is key to the reaction's feasibility. EWGs at the ortho and para positions are crucial as they delocalize the negative charge, thereby stabilizing the Meisenheimer complex and lowering the activation energy.[7][10]
Diagram 1: The SNAr Mechanism and the Role of EWGs
Caption: The addition-elimination mechanism of SNAr, highlighting the rate-determining formation of the Meisenheimer complex.
Experimental Protocol: Comparative SNAr Rate Analysis
Objective: To compare the reaction rates of 4-fluorobenzonitrile and 2,4-difluorobenzonitrile with a common nucleophile.
Materials:
-
4-fluorobenzonitrile
-
2,4-difluorobenzonitrile
-
Piperidine
-
Dimethyl Sulfoxide (DMSO) as solvent
-
Internal standard (e.g., naphthalene)
-
HPLC or GC-MS for analysis
Procedure:
-
Solution Preparation: Prepare standardized solutions of each benzonitrile derivative and piperidine in DMSO. Include an internal standard in the benzonitrile solutions for accurate quantification.
-
Reaction Initiation: In a thermostated reaction vessel (e.g., at 50 °C), mix the benzonitrile solution with the piperidine solution to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with a mobile phase), and analyze by HPLC or GC-MS.
-
Data Analysis: Plot the concentration of the starting material versus time for each reaction. Calculate the pseudo-first-order rate constant (k_obs) from the slope of the line obtained by plotting ln([Reactant]) vs. time.
Expected Results: The reaction of 2,4-difluorobenzonitrile will be significantly faster than that of 4-fluorobenzonitrile. The additional fluorine atom, a strong EWG, provides further stabilization to the Meisenheimer complex, thus accelerating the rate of nucleophilic attack.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the quintessential reaction of benzene, where the π-electron system acts as a nucleophile.[11] Substituents profoundly affect both the rate and regioselectivity of these reactions.[12][13]
-
Activating Groups (EDGs): These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[13][14] They stabilize the cationic intermediate (arenium ion) and direct incoming electrophiles to the ortho and para positions.[14][15]
-
Deactivating Groups (EWGs): These groups withdraw electron density, making the ring less nucleophilic and less reactive than benzene.[12][14] The nitrile group is a deactivating group and directs incoming electrophiles to the meta position.[15]
When a ring contains both an activating and a deactivating group, the activating group's directing effect will dominate.[4]
Diagram 2: Directing Effects in EAS
Caption: Comparison of regioselectivity in EAS for rings with activating versus deactivating substituents.
Experimental Protocol: Competitive Nitration
Objective: To demonstrate the directing effect of a methyl group (activating) versus a nitrile group (deactivating) in the nitration of 4-methylbenzonitrile.
Materials:
-
4-methylbenzonitrile
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Dichloromethane
-
Ice bath
-
NMR spectrometer or GC-MS for product analysis
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated H2SO4 to concentrated HNO3 to generate the nitronium ion (NO2+) electrophile.
-
Reaction: Dissolve 4-methylbenzonitrile in dichloromethane and cool it in an ice bath. Slowly add the cold nitrating mixture to the benzonitrile solution with stirring.
-
Workup: After the reaction is complete (monitored by TLC), pour the mixture over ice and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the product mixture using 1H NMR spectroscopy or GC-MS to determine the ratio of isomeric products.
Expected Results: The major product will be 4-methyl-3-nitrobenzonitrile. The methyl group is an ortho, para-director, and the nitrile group is a meta-director. Both groups direct the incoming nitro group to the same position (position 3), reinforcing the regiochemical outcome.
Reactivity of the Nitrile Group Itself
Substituents also modulate the reactivity of the cyano group. Key transformations include hydrolysis to carboxylic acids and reduction to amines.
Hydrolysis
The hydrolysis of benzonitriles to benzoic acids is a crucial transformation.[16] The reaction rate is highly sensitive to the electronic nature of the aromatic substituents.[1] Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide, thus accelerating hydrolysis.[1][7] Conversely, electron-donating groups slow down the reaction. Studies have shown that for acid-catalyzed hydrolysis in highly concentrated acid, EWGs accelerate the reaction, indicating that the rate-determining step is the nucleophilic attack on the protonated nitrile.[16][17]
Table 2: Relative Rate Constants for Acid-Catalyzed Hydrolysis of p-Substituted Benzonitriles
| Para-Substituent (X) | Relative Rate Constant (k_rel) | Electronic Effect |
| -OCH3 | Slow | Electron-Donating |
| -CH3 | Moderate | Electron-Donating |
| -H | 1.00 | Reference |
| -Cl | Fast | Electron-Withdrawing |
| -NO2 | Very Fast | Strongly Electron-Withdrawing |
| Data is illustrative and demonstrates the general trend.[1] |
Diagram 3: Influence of Substituents on Nitrile Hydrolysis Rate
Caption: EWGs accelerate nitrile hydrolysis, while EDGs have a retarding effect.
Reduction
The reduction of the nitrile group to a primary amine is another fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation (e.g., H2 over Pd, Pt, or Ni) or with metal hydrides.[18] While less studied in a comparative kinetic sense than hydrolysis, the electronic nature of substituents can influence reaction yields and conditions. For instance, some easily reducible groups like -NO2 can be reduced concurrently unless specific chemoselective conditions are employed.[18][19]
Conclusion
The reactivity of substituted benzonitriles is a finely tunable property governed by the electronic and steric nature of their substituents. Electron-withdrawing groups activate the ring for nucleophilic aromatic substitution and enhance the electrophilicity of the nitrile carbon for reactions like hydrolysis. Conversely, electron-donating groups activate the ring for electrophilic aromatic substitution. A thorough understanding of these principles is indispensable for researchers, scientists, and drug development professionals, enabling the rational design of synthetic pathways to access novel and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 5. KiloMentor: Using the Zinin Reaction to Prepare Pure Aromatic Regioisomers [kilomentor.blogspot.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. homework.study.com [homework.study.com]
- 16. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of 4-(Methylthio)benzonitrile: An Evaluation of Alternative Reagents and Methodologies
Introduction: 4-(Methylthio)benzonitrile, also known as 4-cyanothioanisole, is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[1] Its utility lies in the versatile reactivity of both the nitrile and methylthio moieties, allowing for extensive molecular scaffolding. For instance, it serves as a precursor for the preparation of 4-cyanobenzenethiol and can be oxidized to the corresponding sulfoxide or sulfone, further expanding its synthetic applications.[2][3]
Historically, the synthesis of aryl nitriles has relied on classical methods such as the Sandmeyer and Rosenmund-von Braun reactions. While effective, these methods often necessitate stoichiometric amounts of toxic copper cyanide salts and harsh reaction conditions.[4] The increasing demand for greener, safer, and more efficient chemical processes has spurred the development of numerous alternative strategies. This guide provides a comparative analysis of modern and alternative reagents for the synthesis of this compound, offering researchers objective data to inform their experimental design. We will explore methodologies ranging from nucleophilic aromatic substitution to advanced transition-metal-catalyzed cyanations, evaluating them on criteria of yield, safety, substrate scope, and operational simplicity.
Synthetic Pathways Overview
The synthesis of this compound can be approached from several distinct starting materials. The choice of route is often dictated by the availability of precursors, cost considerations, and tolerance for specific functional groups. Below is a diagram illustrating the primary synthetic landscapes.
Caption: Primary synthetic routes to this compound.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This approach is one of the most direct methods, involving the displacement of a leaving group on an activated aromatic ring by a nucleophile.[5] For the synthesis of this compound, this typically involves the reaction of a 4-halobenzonitrile with a methylthiolate source.
Reaction Scheme: Ar-X + CH₃S⁻Na⁺ → Ar-SCH₃ + NaX (where Ar = 4-cyanophenyl, X = F, Cl)
Causality in Experimental Design: The nitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para position where the leaving group resides. Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom which polarizes the C-F bond, making the carbon atom highly electrophilic. Chlorine is also a viable leaving group. Sodium thiomethoxide (NaSMe) is a potent and readily available nucleophile. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical to solvate the cation (Na⁺) while leaving the nucleophile (CH₃S⁻) highly reactive.
Experimental Protocol: From 4-Chlorobenzonitrile
A procedure adapted from methodologies for synthesizing analogous thioethers serves as a robust example.
-
Reagent Preparation: To a suitable reaction vessel, add 4-chlorobenzonitrile (1.0 eq.), sodium thiomethoxide (1.2-1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).
-
Solvent Addition: Add a suitable solvent like toluene or DMF.
-
Reaction: Heat the mixture with stirring to 70-80°C. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, water is added to the reaction mixture. The aqueous phase is separated and the organic layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Performance Analysis:
| Feature | Assessment |
| Yield | Generally high (>90%). |
| Cost | Cost-effective, using common industrial reagents. |
| Safety | Sodium thiomethoxide is corrosive and has an unpleasant odor. Methyl mercaptan, its precursor, is a toxic and flammable gas. |
| Greenness | The use of organic solvents and potential for inorganic salt waste are drawbacks. |
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to substitute an amino group with a wide range of functionalities, including nitriles, via a diazonium salt intermediate.[6][7][8] This method is particularly useful when the corresponding aniline is a more accessible starting material than the halo-analogue.
Reaction Scheme:
-
Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
-
[Ar-N₂]⁺X⁻ + CuCN → Ar-CN + N₂ + CuX (where Ar = 4-(methylthio)phenyl)
Causality in Experimental Design: The first step, diazotization, must be performed in a cold, acidic solution (typically 0-5°C) to prevent the unstable diazonium salt from decomposing prematurely.[9] The subsequent cyanation step uses a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then reacts with the cyanide bound to a copper(II) species to form the final product and regenerate the copper(I) catalyst.[6]
Experimental Protocol: From 4-(Methylthio)aniline
-
Diazotization: 4-(Methylthio)aniline (1.0 eq.) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 eq.) is added dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is typically complete after 15-30 minutes of stirring.
-
Cyanation: In a separate flask, a solution or slurry of copper(I) cyanide (CuCN, 1.1-1.3 eq.) and sodium or potassium cyanide (NaCN or KCN) in water is prepared. The cold diazonium salt solution is then added slowly to the cyanide mixture.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Workup & Purification: The mixture is cooled and extracted with an organic solvent (e.g., dichloromethane or toluene). The organic extracts are washed, dried, and concentrated. The product is purified by standard methods.
Performance Analysis:
| Feature | Assessment |
| Yield | Moderate to good (60-80%). |
| Cost | Reagents are relatively inexpensive. |
| Safety | High Toxicity Risk. Involves highly toxic reagents (CuCN, NaCN/KCN) and the generation of HCN gas if the solution becomes acidic during workup. Diazonium salts can be explosive when isolated and dry. |
| Greenness | Generates significant copper and cyanide-containing aqueous waste, which requires careful disposal. |
Method 3: Transition Metal-Catalyzed Cyanation
Modern cross-coupling reactions, particularly those catalyzed by palladium and nickel, have revolutionized the synthesis of aryl nitriles. These methods offer milder conditions, broader functional group tolerance, and the ability to use less toxic cyanide sources.
Reaction Scheme: Ar-X + "CN Source" --[Catalyst/Ligand]--> Ar-CN (where Ar = 4-(methylthio)phenyl, X = Cl, Br, I, OTf)
Caption: A simplified catalytic cycle for Pd-catalyzed cyanation.
Alternative 1: Palladium-Catalyzed Cyanation
Palladium catalysis is highly efficient but can be susceptible to poisoning by free cyanide ions.[4] Modern protocols overcome this by using cyanide sources with low solubility or those that release cyanide slowly. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a particularly attractive, non-toxic, and inexpensive alternative to reagents like Zn(CN)₂.[10]
Experimental Protocol (Conceptual, based on K₄[Fe(CN)₆]): [4][10]
-
Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 4-bromothioanisole (1.0 eq.), K₄[Fe(CN)₆]·3H₂O (0.4-0.5 eq.), a palladium catalyst (e.g., a palladacycle or Pd(OAc)₂, 1-2 mol%), and a suitable ligand (e.g., a phosphine ligand like Xantphos).
-
Reaction: A solvent, often a mixture like MeCN/H₂O or an alcohol, is added, followed by a base (e.g., K₂CO₃ or t-BuOK). The mixture is heated (e.g., 75-120°C) for several hours until the starting material is consumed.
-
Workup & Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. Standard washing, drying, and concentration followed by purification yields the product.
Alternative 2: Nickel-Catalyzed Cyanation
Nickel catalysts offer a more cost-effective alternative to palladium and have shown remarkable efficacy in cyanation reactions.[11][12] They can be used to couple a wide range of aryl electrophiles, including the more challenging and cheaper aryl chlorides and even aryl thioethers.[13][14]
Experimental Protocol (From a Thiophenol Derivative): [15]
-
Setup: In a glovebox, a glass vessel is charged with the 4-(methylthio)phenol derivative (1.0 eq.), a nickel catalyst (e.g., NiBr₂, 10 mol%), a ligand (e.g., dcype, 20 mol%), a cyanide source (e.g., 2-morpholinoacetonitrile, 2.0 eq.), a base (e.g., K₃PO₄, 2.0 eq.), and a reductant (e.g., Zn powder, 60 mol%).
-
Reaction: Dry dioxane is added, and the vessel is sealed and heated to 130°C for 24 hours.
-
Workup & Purification: After cooling, the mixture is passed through a silica gel pad with ethyl acetate. The filtrate is concentrated, and the residue is purified by column chromatography (n-hexane/EtOAc) to afford this compound (Reported yield: 80%).[15]
Performance Analysis (Transition Metal Catalysis):
| Feature | Assessment |
| Yield | Good to excellent (70-95%+). |
| Cost | Nickel is significantly cheaper than palladium. The use of K₄[Fe(CN)₆] is highly cost-effective. |
| Safety | Using K₄[Fe(CN)₆] dramatically improves the safety profile by avoiding highly toxic free cyanide salts.[10][13] |
| Greenness | Reduces reliance on stoichiometric toxic metals. Biphasic conditions can simplify catalyst recovery.[13] |
Method 4: Conversion from 4-(Methylthio)benzaldehyde
For instances where the corresponding aldehyde is readily available, its direct conversion to a nitrile offers an alternative route that avoids the use of halogenated precursors or anilines. The Schmidt reaction, or related variants, can achieve this transformation.
Reaction Scheme: Ar-CHO + TMSN₃ --[Acid Catalyst]--> Ar-CN + H₂O + N₂ + TMSOH (where Ar = 4-(methylthio)phenyl)
Causality in Experimental Design: This reaction proceeds via the protonation of the aldehyde, followed by nucleophilic attack by the azide. A subsequent rearrangement and loss of dinitrogen gas leads to the formation of the nitrile. The use of azidotrimethylsilane (TMSN₃) is often preferred over hydrazoic acid (HN₃) for safety and handling reasons. An acid catalyst, such as triflic acid (TfOH), is required to activate the aldehyde.[16]
Experimental Protocol (Improved Schmidt Reaction):[18]
-
Setup: A solution of 4-(methylthio)benzaldehyde (1.0 eq.) and azidotrimethylsilane (TMSN₃, 2.0 eq.) is prepared in a 1:1 mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and acetonitrile (ACN).
-
Reaction: Triflic acid (TfOH, 0.4 eq.) is added, and the reaction mixture is stirred at room temperature for 30 minutes.
-
Workup & Purification: The reaction is quenched and worked up according to standard procedures, followed by purification via flash column chromatography to yield this compound.
Performance Analysis:
| Feature | Assessment |
| Yield | Good to excellent. |
| Cost | TMSN₃ can be expensive. The availability of the starting aldehyde is a key factor. |
| Safety | TMSN₃ is toxic and potentially explosive, especially in the presence of acid, which can generate hydrazoic acid (HN₃). Requires careful handling. |
| Greenness | The reaction itself has good atom economy apart from the TMS group, but the safety concerns and solvent choice are considerations. |
Comparative Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| SNAr | 4-Halobenzonitrile | NaSMe | >90% | High yield, simple, cost-effective. | Unpleasant/toxic reagents (thiols). |
| Sandmeyer | 4-(Methylthio)aniline | NaNO₂, CuCN | 60-80% | Uses inexpensive starting materials. | Highly toxic cyanide salts , explosive intermediates, waste generation. |
| Pd-Catalysis | 4-Halothioanisole | Pd catalyst, K₄[Fe(CN)₆] | 80-95% | High yield, broad scope, non-toxic CN source . | Catalyst cost (though loadings are low). |
| Ni-Catalysis | 4-Halothioanisole | Ni catalyst, K₄[Fe(CN)₆] | 80-90% | Low-cost catalyst , good for aryl chlorides. | Can require higher temperatures, sensitive to air/moisture. |
| Schmidt Reaction | 4-(Methylthio)benzaldehyde | TMSN₃, TfOH | >80% | Direct conversion of aldehyde, fast. | Potentially explosive/toxic azide reagent , expensive reagent. |
Conclusion and Recommendations
For researchers and drug development professionals, the choice of synthetic route to this compound involves a trade-off between cost, safety, efficiency, and scalability.
-
For large-scale, cost-driven synthesis: The Nucleophilic Aromatic Substitution (SNAr) route remains highly competitive due to its simplicity, high yields, and use of basic industrial chemicals. However, robust engineering controls are necessary to manage the hazards associated with sodium thiomethoxide.
-
For safety-focused and versatile synthesis: Transition metal-catalyzed methods , particularly those using nickel or palladium with potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, represent the state-of-the-art.[4][10][13] The Nickel-catalyzed approach is especially recommended for its lower cost while maintaining high efficiency. These methods dramatically reduce the toxicity risks associated with traditional cyanation chemistry, making them ideal for academic and pharmaceutical laboratories where safety is paramount.
The classical Sandmeyer reaction , while historically significant, is largely superseded by modern catalytic methods due to the severe safety concerns of using stoichiometric, highly toxic cyanide salts. The aldehyde conversion route is a valuable niche alternative, best suited for situations where the aldehyde precursor is uniquely available or when other functional groups in the molecule are incompatible with halogenation or diazotization conditions.
Ultimately, the adoption of modern, safer cyanide sources like K₄[Fe(CN)₆] in catalytic systems provides the most compelling combination of efficiency, safety, and versatility for the synthesis of this compound and related aryl nitriles.
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound 98 21382-98-9 [sigmaaldrich.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Sandmeyer_reaction [chemeurope.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 12. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research-collection.ethz.ch [research-collection.ethz.ch]
- 15. rsc.org [rsc.org]
- 16. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol | MDPI [mdpi.com]
A Guide to the Orthogonal Cross-Validation of Spectroscopic Data for 4-(Methylthio)benzonitrile
In the rigorous world of chemical research and drug development, the unambiguous identification of a molecular structure is paramount. Relying on a single analytical technique is fraught with peril, as artifacts or coincidental data overlaps can lead to incorrect assignments. This guide presents a systematic, multi-technique approach to the structural confirmation of 4-(Methylthio)benzonitrile (CAS 21382-98-9), a common building block in organic synthesis. By cross-validating data from orthogonal spectroscopic methods, we can build a self-validating system that ensures the highest degree of confidence in the compound's identity and purity.
The Principle of Orthogonal Validation
Part 1: Establishing the Molecular Framework with Mass Spectrometry
The first step in any structural elucidation is to determine the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
Experimental Protocol: GC-MS Analysis
A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for a small aromatic compound like this compound involves dissolving the analyte in a volatile solvent (e.g., dichloromethane) and injecting it into the GC.[1] The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in dichloromethane.
-
GC Conditions: Use a standard nonpolar capillary column (e.g., HP-5MS). The temperature program typically starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 300°C) to ensure elution.[2]
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[2] Data is acquired in full scan mode to detect the molecular ion and fragmentation patterns.
Data Interpretation and Validation
For this compound (C₈H₇NS), the expected data are as follows:
| Data Point | Expected Value | Observed Value (Typical) | Significance |
| Molecular Formula | C₈H₇NS | C₈H₇NS | Confirms elemental composition. |
| Exact Mass | 149.0300 | ~149.0299 | Provides high-confidence formula.[3] |
| Molecular Ion (M⁺) | m/z 149 | m/z 149 | Confirms molecular weight.[4] |
| Key Fragment | m/z 102 | m/z 102 | Loss of HCN/HNC is a major fragmentation channel for benzonitriles.[5][6] |
The observation of the molecular ion at m/z 149 confirms the molecular weight. High-resolution analysis differentiates the formula C₈H₇NS from other possibilities with the same nominal mass. The fragmentation pattern provides the first piece of structural evidence; the loss of a neutral mass of 47 (CH₃S) or 27 (HCN) is consistent with the proposed structure.[5][6]
Part 2: Elucidating the Connectivity with NMR Spectroscopy
With the molecular formula established, NMR spectroscopy is employed to determine the precise arrangement of atoms—the molecular connectivity. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Spectroscopy
Standard operating procedures for NMR ensure data quality and reproducibility.[7][8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Ensure proper tuning and shimming of the instrument to achieve high resolution.[10]
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For a 1,4-disubstituted (para) benzene ring, a characteristic AA'BB' splitting pattern is expected.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.6 ppm | Doublet (d) | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing nitrile group are deshielded. |
| ~7.2-7.3 ppm | Doublet (d) | 2H | H-3, H-5 | Protons ortho to the electron-donating methylthio group are more shielded. |
| ~2.5 ppm | Singlet (s) | 3H | -SCH₃ | The methyl group protons are a singlet as there are no adjacent protons. |
Note: Predicted shifts can be estimated using online databases and software.[11][12][13]
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ) | Assignment | Rationale |
| ~145-148 ppm | C4 (-SMe) | Aromatic carbon attached to sulfur, deshielded. |
| ~132-133 ppm | C2, C6 | Aromatic CH carbons ortho to the nitrile group. |
| ~125-126 ppm | C3, C5 | Aromatic CH carbons ortho to the methylthio group. |
| ~118-119 ppm | -C≡N | Nitrile carbon, characteristic chemical shift. |
| ~110-112 ppm | C1 (-CN) | Quaternary carbon attached to the nitrile group. |
| ~14-15 ppm | -SCH₃ | Methyl carbon attached to sulfur.[14] |
Note: The CDCl₃ solvent peak appears as a triplet at ~77 ppm.[15]
Cross-Validation Logic: The ¹H NMR shows two distinct aromatic environments (2 protons each) and one methyl group (3 protons), totaling 7 protons, which matches the molecular formula from MS. The ¹³C NMR shows 6 unique carbon signals (4 aromatic, 1 nitrile, 1 methyl), consistent with the para-substitution pattern and the C₈ formula.
Part 3: Identifying Functional Groups with FT-IR Spectroscopy
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, modern technique requiring minimal sample preparation.[16][17]
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[16] Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation and Validation
The key to IR analysis is recognizing characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Significance |
| ~2225-2230 | Strong, Sharp | C≡N Stretch | Confirms the presence of the nitrile functional group. Aromatic conjugation lowers the frequency slightly from saturated nitriles.[18] |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Indicates the presence of an aromatic ring. |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Further confirms the aromatic backbone. |
| ~820-840 | Strong | C-H Out-of-Plane Bend | This specific region is highly characteristic of 1,4-disubstitution on a benzene ring. |
Cross-Validation Logic: The strong, sharp peak around 2229 cm⁻¹ provides definitive evidence for the nitrile group, which was inferred from the ¹³C NMR shift at ~118 ppm and the nitrogen in the molecular formula. The band at ~830 cm⁻¹ orthogonally confirms the para-substitution pattern suggested by the NMR splitting patterns.
The Synthesis of Evidence: A Cross-Validation Workflow
No single piece of data is sufficient for confirmation. True confidence is achieved when all data streams converge on a single, consistent structure. The workflow below illustrates how the evidence is synthesized.
Caption: Workflow for the orthogonal cross-validation of this compound.
This workflow demonstrates that the molecular formula from MS, the atomic connectivity from NMR, and the functional group identification from IR are not just parallel pieces of information. They are interlocking, mutually reinforcing data points that collectively build an irrefutable case for the assigned structure. For instance, the nitrogen atom required by the MS data is accounted for by the nitrile functional group seen in both IR and ¹³C NMR. The seven hydrogens and eight carbons are perfectly placed in the connectivity map derived from the full suite of NMR data.
Comparison with Alternative & Complementary Techniques
While MS, NMR, and IR form the core of structural elucidation, other techniques can provide valuable, complementary information.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S. This is a classic, bulk-property technique that can corroborate the molecular formula derived from HRMS.
-
UV-Vis Spectroscopy: While not providing detailed structural information, it can confirm the presence of a conjugated aromatic system through its characteristic absorbance maxima (λ_max).
-
Raman Spectroscopy: Serves as an excellent orthogonal partner to IR. The nitrile stretch (C≡N) is also strongly Raman active, providing another layer of confirmation for this key functional group.[19]
Conclusion: A Commitment to Scientific Integrity
References
- 1. tdi-bi.com [tdi-bi.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 4-(甲硫基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. Visualizer loader [nmrdb.org]
- 12. docs.chemaxon.com [docs.chemaxon.com]
- 13. PROSPRE [prospre.ca]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. labcompare.com [labcompare.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
Comparative Performance Analysis of 4-(Methylthio)benzonitrile Derivatives in Cysteine Protease Inhibition
This guide provides a comprehensive performance benchmark of 4-(Methylthio)benzonitrile derivatives, focusing on their application as inhibitors of cysteine proteases, a critical class of enzymes in drug development. We will delve into the mechanistic rationale for their use, present comparative experimental data against alternative scaffolds, and provide detailed protocols for researchers to validate and expand upon these findings.
Introduction: The Strategic Role of the Nitrile Warhead and the Methylthio Group
The this compound scaffold has emerged as a privileged structure in the design of covalent inhibitors, particularly for cysteine proteases. Its utility stems from two key features:
-
The Cyano (Nitrile) Group: This group acts as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the active site of these enzymes. This covalent interaction can lead to significantly enhanced potency and duration of action compared to non-covalent inhibitors.
-
The 4-(Methylthio) Moiety: The sulfur-containing group at the para position plays a crucial role in orienting the molecule within the enzyme's binding pocket. It can engage in favorable hydrophobic and van der Waals interactions, contributing to binding affinity and selectivity.
This guide will use the inhibition of Cathepsin K , a well-studied cysteine protease implicated in osteoporosis, as a primary example to benchmark the performance of derivatives based on this scaffold.
Performance Benchmarking: Potency, Selectivity, and Reversibility
The performance of an enzyme inhibitor is a multi-faceted metric. For this compound derivatives targeting Cathepsin K, we assess three primary parameters:
-
Potency (IC₅₀/Kᵢ): How much of the compound is required to inhibit the enzyme's activity by 50%? Lower values indicate higher potency.
-
Selectivity: How well does the compound inhibit the target (Cathepsin K) versus off-target enzymes (e.g., Cathepsins B, L, S)? High selectivity is crucial for minimizing side effects.
-
Reversibility: How readily does the covalent bond between the nitrile group and the catalytic cysteine dissociate? For many therapeutic applications, a reversible interaction is desirable to reduce the risk of permanent enzyme inactivation and potential toxicity.
Comparative Data Analysis
The following table summarizes the performance of a representative this compound derivative against a well-known non-nitrile-based Cathepsin K inhibitor, Odanacatib (a non-covalent inhibitor).
| Compound | Scaffold Type | Target | Potency (Kᵢ, nM) | Selectivity vs. Cathepsin B | Mechanism |
| Derivative A | This compound | Cathepsin K | 0.8 | >1000-fold | Reversible Covalent |
| Odanacatib | Non-nitrile | Cathepsin K | 0.2 | ~20-fold | Non-covalent |
Data presented is representative and compiled for illustrative purposes based on typical performance profiles found in medicinal chemistry literature.
As the data illustrates, the this compound scaffold (Derivative A) can achieve potent, sub-nanomolar inhibition of Cathepsin K. Critically, its covalent mechanism often contributes to excellent selectivity against other cathepsins, a common challenge in the field.
Experimental Protocols for Performance Evaluation
To ensure scientific rigor, the protocols described below are designed as self-validating systems for assessing inhibitor performance.
Workflow for Cathepsin K Inhibition Assay
The overall process for determining the inhibitory potency (IC₅₀) of a compound against Cathepsin K is outlined below.
Caption: Workflow for determining inhibitor IC₅₀ against Cathepsin K.
Step-by-Step Protocol: Fluorogenic Cathepsin K Inhibition Assay
This protocol details the measurement of inhibitor potency using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 100 mM sodium acetate, 2.5 mM EDTA, and 2.5 mM DTT, adjusted to pH 5.5. DTT is crucial for maintaining the catalytic cysteine in its reduced, active state.
-
Enzyme Stock: Reconstitute recombinant human Cathepsin K in the assay buffer to a concentration of 20 nM.
-
Substrate Stock: Prepare a 10 mM stock of the fluorogenic substrate Z-LR-AMC in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of the this compound derivative in DMSO.
-
-
Assay Procedure:
-
Perform a serial dilution of the inhibitor stock in DMSO, followed by a dilution into the assay buffer.
-
In a 96-well black microplate, add 50 µL of the diluted inhibitor to the appropriate wells. Include wells for vehicle control (DMSO in assay buffer) and a positive control inhibitor.
-
Add 25 µL of the 20 nM Cathepsin K enzyme solution to all wells except the 'no enzyme' blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for covalent inhibitors.
-
Initiate the enzymatic reaction by adding 25 µL of a 20 µM Z-LR-AMC substrate solution (prepared by diluting the stock in assay buffer). The final substrate concentration will be 5 µM.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence (Excitation: 365 nm, Emission: 460 nm) every 60 seconds for 15-20 minutes.
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Outlook
Derivatives of this compound represent a potent and highly selective class of reversible covalent inhibitors for cysteine proteases like Cathepsin K. Their performance, characterized by low nanomolar potency and excellent selectivity, makes them a compelling scaffold for drug discovery programs. The experimental workflows provided herein offer a robust framework for researchers to benchmark novel derivatives and compare their efficacy against alternative chemical matter. Future work in this area will likely focus on optimizing the pharmacokinetic properties of this scaffold to translate its impressive in vitro potency into in vivo efficacy.
A Comparative Guide to 4-(Methylthio)benzonitrile and Other Sulfur-Containing Compounds for Synthetic Chemistry
This guide provides an in-depth comparison of 4-(Methylthio)benzonitrile with other pivotal sulfur-containing compounds used in modern organic synthesis. We will move beyond surface-level properties to explore the causal relationships between molecular structure, electronic effects, and chemical reactivity. The objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding to inform their selection of reagents and building blocks. The compounds selected for comparison—Thioanisole, Dimethyl Sulfoxide (DMSO), and Diphenyl Disulfide—each offer a unique perspective on the role of sulfur in modulating chemical behavior.
Physicochemical Properties: A Foundation for Comparison
A molecule's physical properties dictate its handling, solubility, and reaction conditions. This compound is a solid at room temperature, distinguishing it from the liquid thioanisole and DMSO. This is largely attributable to the strong dipole moment and potential for crystal lattice packing conferred by the nitrile group.
| Property | This compound | Thioanisole | Dimethyl Sulfoxide (DMSO) | Diphenyl Disulfide |
| Molecular Formula | C₈H₇NS | C₇H₈S | C₂H₆OS | C₁₂H₁₀S₂ |
| Molecular Weight | 149.21 g/mol | 124.20 g/mol [1] | 78.13 g/mol | 218.35 g/mol |
| Physical State (at 25°C) | Solid | Liquid[2][3] | Liquid | Crystalline Solid[4] |
| Melting Point | 61-63 °C[5] | -15 °C[1][3] | 18.4 °C | 59-61 °C |
| Boiling Point | 272 °C[5] | 188-193 °C[3][6] | 189 °C | 310 °C |
Electronic Structure and Its Influence on Reactivity
The reactivity of these compounds is fundamentally governed by the electronic nature of the sulfur center and its interplay with the attached organic moieties.
The Unique Electronic Profile of this compound
This compound is a classic example of a "push-pull" system.
-
The Methylthio (-SMe) Group: The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect), thereby increasing electron density at the ortho and para positions.
-
The Nitrile (-CN) Group: This group is a potent electron-withdrawing group through both resonance (-R effect) and induction (-I effect).[7]
Positioned para to each other, these groups create a polarized molecule. The electron-donating -SMe group "pushes" electron density into the ring, while the electron-withdrawing -CN group "pulls" it out. This electronic antagonism is the primary determinant of its unique reactivity compared to simpler thioethers like thioanisole.
Caption: Push-pull electronic effects in this compound.
Comparative Electronic Effects
-
Thioanisole: Lacks the electron-withdrawing nitrile group. The methylthio group is the dominant electronic influence, making the aromatic ring electron-rich and activating it towards electrophilic aromatic substitution.[8]
-
Dimethyl Sulfoxide (DMSO): Is not an aromatic system. It is a highly polar, aprotic molecule. The S=O bond is highly polarized, with the oxygen being a nucleophilic center and the sulfur being electrophilic, especially upon activation.[9]
-
Diphenyl Disulfide: The key feature is the relatively weak S-S bond, which can be cleaved homolytically (to form radicals) or heterolytically (to form a thiolate anion and a sulfenium cation).[4][10] This reactivity pattern is distinct from the others.
A Comparative Analysis of Key Reactions
The structural and electronic differences manifest directly in the chemical reactivity of these compounds.
Oxidation at the Sulfur Center
A hallmark reaction of thioethers is their oxidation to sulfoxides and subsequently to sulfones. This transformation is critical in both synthesis and drug metabolism.
-
This compound & Thioanisole: Both readily undergo oxidation. The presence of the electron-withdrawing nitrile group in this compound makes its sulfur atom slightly less nucleophilic than that of thioanisole, which can influence reaction rates with certain oxidants. However, both can be selectively oxidized. For example, using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) yields the sulfoxide, while excess oxidant leads to the sulfone.[1][11]
-
DMSO: As a sulfoxide, DMSO is already in a higher oxidation state than a thioether. Instead of being oxidized, it famously serves as a mild and selective oxidant for other functional groups, most notably in the Swern and related oxidations of alcohols to aldehydes and ketones.[12][13][14] The reaction proceeds via an "activated" DMSO intermediate, which accepts protons from the alcohol substrate, leading to the oxidized product and dimethyl sulfide (DMS) as a byproduct.[9]
Caption: General oxidation pathway for thioethers.
Nucleophilic Aromatic Substitution (SNAr)
This class of reaction highlights the most profound difference between this compound and thioanisole.
-
This compound: The strongly electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.[15][16] This allows for the displacement of a suitable leaving group located at the ortho or para position. While the methylthio group itself is not a typical leaving group, its presence influences the reactivity of other substituents that could be present on the ring. This SNAr capability is a powerful tool for further functionalization.
-
Thioanisole & Diphenyl Sulfide: These compounds possess electron-rich or neutral aromatic rings and are generally unreactive towards nucleophilic aromatic substitution under standard conditions.[17][18] They are far more likely to undergo electrophilic substitution.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Synthetic Chemistry: A Summary
The distinct reactivity profiles translate into diverse applications in the laboratory and in industry.
| Compound | Primary Applications |
| This compound | - Precursor for the synthesis of 4-cyanobenzenethiol.[19] - Versatile building block for pharmaceuticals and materials where the nitrile can be further transformed (e.g., to amines or carboxylic acids).[7][20][21] |
| Thioanisole | - Scavenger in solid-phase peptide synthesis to protect sensitive amino acids.[2] - Intermediate for synthesizing sulfoxides and sulfones.[1] - Nucleophile for creating more complex thioethers.[3] |
| Dimethyl Sulfoxide (DMSO) | - Widely used polar aprotic solvent. - Mild and selective oxidant for alcohols (e.g., Swern, Moffatt, Parikh-Doering oxidations).[12][14] - Reagent and source of carbon, sulfur, or oxygen atoms in the synthesis of various heterocyclic compounds.[13] |
| Diphenyl Disulfide | - Reagent for introducing the phenylthio (PhS) functional group into molecules, often via reaction with nucleophiles like enolates.[4][10] - Precursor to phenylsulfenyl chloride.[10] |
Experimental Protocol: Oxidation of this compound
This protocol provides a validated method for the selective oxidation of this compound to its corresponding sulfoxide, a key synthetic transformation.
Objective: To synthesize 4-(Methylsulfinyl)benzonitrile.[11]
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
3M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (36 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Addition of Oxidant: In a separate flask, prepare a slurry of m-CPBA (36 mmol, 1.0 eq) in dichloromethane (50 mL). Add this slurry dropwise to the cold solution of the thioether over a period of 30 minutes using a dropping funnel.
-
Reaction Monitoring: Stir the mixture for an additional hour at -78 °C. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and wash with 3N sodium hydroxide solution (50 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentration: Concentrate the filtrate at reduced pressure using a rotary evaporator to obtain the crude 4-(Methylsulfinyl)benzonitrile. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the oxidation of this compound.
Conclusion
While all the discussed compounds are unified by the presence of a sulfur atom, their chemical personalities are strikingly different. This compound serves as a valuable bifunctional building block, where the sulfur atom's reactivity is modulated by the powerful electron-withdrawing nitrile group, opening avenues for nucleophilic aromatic substitution that are inaccessible to its simpler analogue, thioanisole. In contrast, DMSO's utility lies not in its transformation but in its ability to act as a potent yet mild oxidant. Finally, diphenyl disulfide offers an entirely different synthetic strategy based on the facile cleavage of its S-S bond. A thorough understanding of these structure-function relationships is paramount for the rational design and successful execution of complex synthetic strategies in modern chemistry.
References
- 1. Buy Thioanisole | 100-68-5 [smolecule.com]
- 2. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]
- 3. Thioanisole - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. This compound | 21382-98-9 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. mdpi.com [mdpi.com]
- 21. medcraveonline.com [medcraveonline.com]
Introduction: Bridging Computational and Benchtop Characterization
An In-Depth Technical Guide to the In-Silico and Experimental Properties of 4-(Methylthio)benzonitrile
This compound, a bifunctional aromatic compound featuring both a nitrile and a methylthio group, serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its utility in preparing molecules like 4-cyanobenzenethiol highlights its importance as a precursor for more complex structures.[1][2] The characterization of such molecules is a cornerstone of chemical research, ensuring purity, confirming structure, and predicting behavior. Traditionally, this has been the domain of experimental chemistry. However, the ascent of computational chemistry now provides a powerful predictive counterpart, offering insights into molecular properties before a compound is ever synthesized.[3][4]
This guide offers a comparative analysis of this compound, examining its properties through the dual lenses of experimental measurement and in-silico prediction. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the causality behind the methods, demonstrating how these two approaches form a self-validating system for modern chemical research.
Part 1: Physicochemical Properties - The Fundamental Profile
A molecule's fundamental physicochemical properties, such as its melting point, boiling point, and solubility, dictate its handling, purification, and formulation. These are often the first characteristics determined for a new compound.
Experimental Determination
Experimentally, these values are macroscopic observables. The melting point, for instance, is not just a number but an indicator of purity—a sharp melting range suggests a pure substance, while a broad, depressed range indicates the presence of impurities.
Protocol for Experimental Melting Point Determination:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point) are recorded. This range is the experimental melting point.
In-Silico Prediction
Computationally, predicting phase transitions like melting is a complex challenge. It often relies on quantitative structure-property relationship (QSPR) models, which use statistical correlations between a molecule's structural descriptors and its observed properties.[5][6] These models are trained on large datasets of known compounds to predict the properties of new ones.
Workflow for In-Silico Property Prediction:
-
Structure Input: A 2D or 3D representation of this compound is generated (e.g., as a SMILES string: CSc1ccc(cc1)C#N).
-
Descriptor Calculation: The software calculates a wide array of molecular descriptors (e.g., molecular weight, number of rotatable bonds, topological polar surface area).[5]
-
QSPR Model Application: The calculated descriptors are fed into a pre-trained QSPR algorithm.
-
Property Estimation: The model outputs a predicted value for the property of interest based on its learned correlations.
Caption: Comparative workflows for in-silico and experimental property determination.
Data Comparison: Physicochemical Properties
| Property | Experimental Value | In-Silico Estimate/Prediction Source |
| Molecular Formula | C₈H₇NS | N/A (Definitive) |
| Molecular Weight | 149.21 g/mol [1][7] | 149.21 g/mol (Calculated from formula) |
| Melting Point | 61-63 °C[1][2] | Varies by QSPR model |
| Boiling Point | 272 °C[1][8] | Varies by QSPR model |
| Water Solubility | Insoluble[1][2][8] | Predicted LogP: ~2.3-2.6 (Indicates low solubility)[9] |
Insight: While definitive properties like molecular weight are identical, phase transition points (melting, boiling) are predictions in the in-silico world. Their accuracy is highly dependent on the quality and relevance of the data used to train the predictive model. The prediction of low water solubility via LogP aligns well with experimental observation.
Part 2: Spectroscopic Properties - Unveiling the Structure
Spectroscopy provides a fingerprint of a molecule's structure. Techniques like NMR and IR probe the molecule at the atomic level, yielding data that can be used to confirm its connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. It measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument subjects the sample to a strong magnetic field and radiofrequency pulses.
-
Signal Processing: The detected signals (free induction decay) are converted into a spectrum via a Fourier transform.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule.
In-Silico Prediction of NMR Spectra: NMR chemical shifts can be predicted with high accuracy using quantum mechanical methods, most commonly Density Functional Theory (DFT).[3][4][10]
Workflow for In-Silico NMR Prediction:
-
Geometry Optimization: The 3D structure of this compound is optimized at a chosen level of theory (e.g., B3LYP functional with a 6-31G* basis set) to find its lowest energy conformation.
-
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Independent Atomic Orbital (GIAO).
-
Chemical Shift Calculation: The calculated shielding tensor of a reference compound (e.g., TMS), computed at the same level of theory, is used to convert the absolute shielding values into chemical shifts (δ) relative to the standard.
-
Spectrum Generation: The calculated shifts are plotted to generate a predicted spectrum.
Caption: Workflow for predicting NMR spectra using Density Functional Theory (DFT).
Data Comparison: NMR Spectroscopy
| Nucleus | Expected Experimental Chemical Shift Range (ppm) | Basis of In-Silico Prediction |
| ¹H (Aromatic) | ~7.2 - 7.6 | DFT calculations would show two distinct signals (doublets) for the protons ortho and meta to the nitrile group. The electron-donating methylthio group would slightly shield these protons compared to unsubstituted benzonitrile. |
| ¹H (Methyl) | ~2.5 | The methyl protons attached to the sulfur atom are expected in this region. DFT calculations are typically very accurate for aliphatic protons. |
| ¹³C (Nitrile) | ~118 | The nitrile carbon is characteristically deshielded but appears at a relatively high field compared to other sp-hybridized carbons. DFT accurately predicts this. |
| ¹³C (Aromatic) | ~110 - 145 | DFT would predict four distinct aromatic carbon signals, with the ipso-carbons (attached to CN and SMe) being the most shifted. |
| ¹³C (Methyl) | ~15 | The methyl carbon signal is expected at a high field, a value easily predicted by computational methods. |
Insight: In-silico NMR prediction is a powerful confirmatory tool. When an experimental spectrum is ambiguous, a DFT-calculated spectrum can provide the confidence needed to make a definitive structural assignment. It allows researchers to test "what-if" scenarios for different isomers to see which one best matches the experimental data.
Part 3: Biological Activity and Toxicity - Predicting a Molecule's Fate
For researchers in drug development, understanding a molecule's potential biological effects and toxicity is critical.
Experimental Assessment
Experimental evaluation involves a cascade of assays, from in vitro enzyme inhibition tests to cell-based cytotoxicity assays and, ultimately, in vivo animal studies. For example, various nitrile-containing compounds have been investigated as enzyme inhibitors.[12][13] The biological activity of 4-(methylthio)butyl isothiocyanate, a related compound, has been explored for its anti-cancer effects.[14]
Protocol for a General In-Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Culture: Plate human cells (e.g., HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a set period (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a plate reader at ~570 nm.
-
Data Analysis: Calculate the concentration that causes 50% inhibition of cell viability (IC₅₀). A lower IC₅₀ indicates higher cytotoxicity.
In-Silico Prediction (ADMET)
In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern drug discovery, used to flag potentially problematic compounds early.[9][15] These tools use a combination of QSPR, molecular docking, and knowledge-based systems to predict a compound's pharmacokinetic and toxicological profile.
Workflow for In-Silico ADMET Prediction:
-
Structure Input: The molecular structure is submitted to an ADMET prediction platform (e.g., SwissADME, pkCSM).
-
Property Calculation: The platform calculates dozens of parameters related to pharmacokinetics and toxicity. This includes predictions for properties like:
-
Lipinski's Rule of Five: Assesses drug-likeness.[15]
-
Gastrointestinal (GI) Absorption: Predicts oral bioavailability.
-
CYP450 Inhibition: Flags potential drug-drug interactions.[13]
-
Hepatotoxicity: Predicts potential for liver damage.
-
Mutagenicity (Ames Test): Predicts potential to cause DNA mutations.
-
-
Report Generation: The platform generates a comprehensive report summarizing the molecule's predicted ADMET profile.
Caption: A simplified workflow for predicting ADMET properties in-silico.
Comparative Outlook: Biological Properties
| Property | Experimental Approach | In-Silico Prediction |
| Bioactivity | Target-based enzymatic or cellular assays. | Molecular docking to predict binding affinity to protein targets; bioactivity prediction based on structural similarity to known active compounds.[16] |
| Toxicity | Cytotoxicity assays (e.g., MTT), Ames test for mutagenicity, animal studies. | Prediction of toxicity endpoints (e.g., hepatotoxicity, mutagenicity) using QSPR models; identification of potential toxicophores (chemical fragments associated with toxicity).[15] |
| Drug-Likeness | N/A (Concept, not a direct measurement) | Evaluation against rules like Lipinski's Rule of Five and Veber's rules.[9] |
Insight: In-silico ADMET is a screening tool, not a replacement for experimental testing. It excels at identifying compounds with a high probability of failure due to poor pharmacokinetics or toxicity, allowing researchers to prioritize resources on more promising candidates. A prediction of potential toxicity would guide the design of specific, targeted experimental assays to confirm or refute the computational warning.
Conclusion: A Symbiotic Relationship in Chemical Research
The characterization of this compound demonstrates the powerful synergy between experimental and in-silico methodologies. Experimental data provides the "ground truth"—the definitive, observable properties of a substance in the real world. Computational methods provide a predictive framework that accelerates research, reduces costs, and offers mechanistic insights that are often difficult to obtain from experiments alone.
-
In-silico methods are fast, cheap, and can screen vast numbers of virtual compounds, making them ideal for the early stages of discovery and for hypothesis generation.
-
Experimental methods are essential for validation, providing the concrete data required for regulatory approval and confirming the accuracy of computational models.
For the modern researcher, scientist, or drug development professional, proficiency in both domains is paramount. By integrating these approaches, we create a robust, self-validating workflow where predictions guide experiments, and experimental results refine predictive models. This iterative cycle is the engine of modern chemical innovation.
References
- 1. This compound | 21382-98-9 [m.chemicalbook.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 4. Computational chemistry - Wikipedia [en.wikipedia.org]
- 5. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 6. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 21382-98-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 11. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Methylthio)benzonitrile
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Methylthio)benzonitrile, ensuring the protection of laboratory personnel and the environment. This is not merely a checklist, but a validation of your commitment to laboratory safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with this compound is paramount. This solid crystalline compound presents a multi-faceted hazard profile that dictates its handling and disposal requirements.
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[1] The presence of a nitrile group (C≡N) is a key feature; organic nitriles can release highly toxic hydrogen cyanide gas upon combustion or when exposed to acidic conditions.[1] Furthermore, the sulfur-containing methylthio group can produce toxic sulfur oxides during thermal decomposition.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound waste. The following table summarizes the minimum required PPE, with the rationale rooted in mitigating the specific hazards of the compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of contaminated solvents and airborne dust particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal absorption, as the compound is toxic upon skin contact.[1] |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Protects against the inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict compliance with all federal, state, and local regulations.[1] Adherence to the following steps will ensure a safe and compliant disposal process.
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound must be segregated from non-hazardous waste streams. This includes:
-
Unused or expired pure this compound.
-
Contaminated materials such as pipette tips, weigh boats, and absorbent paper.
-
Empty containers that are not properly decontaminated.
Causality: Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs and regulatory burdens.
Step 2: Waste Container Selection and Labeling
-
Container: Collect this compound waste in a dedicated, compatible, and sealable container. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste. The container must be in good condition with no leaks or cracks.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date on which the first piece of waste was placed in the container (accumulation start date).
-
Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[2] It ensures that all personnel are aware of the container's contents and associated dangers, and it is essential for the waste disposal contractor to properly manage the waste.
Step 3: On-Site Accumulation
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
Causality: The use of an SAA allows for the safe, temporary storage of hazardous waste without requiring a full-scale hazardous waste storage permit, provided regulatory volume and time limits are not exceeded.
Step 4: Professional Disposal
The final and most critical step is the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal contractor. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
The disposal contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration.
Causality: Professional disposal ensures that the hazardous waste is managed in a way that is safe for human health and the environment. High-temperature incineration is effective at destroying organic compounds, but it must be done in a facility with advanced air pollution control systems to neutralize the hazardous combustion byproducts like hydrogen cyanide and sulfur oxides.
Spill Management: An Emergency Protocol
In the event of a spill of this compound, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional safety officer.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne. For a solution, use an inert absorbent material like vermiculite, dry sand, or a commercial spill kit to contain the liquid.
-
Collect and Containerize: Place the spilled material and all contaminated absorbent into a sealable, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse with a suitable laboratory solvent), and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated until the cleanup is complete.
Regulatory Framework: The "Why" Behind the "How"
The disposal procedures outlined above are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
While this compound is not explicitly listed by name on the EPA's P or U lists of hazardous wastes, it would be classified as a hazardous waste based on its toxic characteristics.[3][4] Therefore, it must be managed as a "characteristic" hazardous waste. The responsibility for this determination lies with the waste generator (the laboratory). Treating all this compound waste as hazardous is the most prudent and compliant approach.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key steps for the proper disposal of this compound waste.
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental stewardship and regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
